Tandamine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
42408-80-0 |
|---|---|
Fórmula molecular |
C18H26N2S |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |
Clave InChI |
BRPOADLGOFPKKJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |
Otros números CAS |
42408-80-0 58167-78-5 |
Números CAS relacionados |
58167-78-5 (mono-hydrochloride) |
Sinónimos |
1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Neuronal Mechanism of Action of Tandamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandamine is a tricyclic compound developed in the 1970s as a potential antidepressant.[1] Although never commercialized, its distinct neuropharmacological profile continues to be of significant interest for understanding monoamine transporter kinetics and for the development of novel therapeutics. This document provides a detailed examination of this compound's core mechanism of action at the neuronal level. It consolidates quantitative data on its transporter interactions, outlines key experimental methodologies for assessing such compounds, and visualizes its primary signaling pathway. The central finding is that this compound acts as a potent and selective norepinephrine reuptake inhibitor (NRI), with minimal interaction with other monoamine transporters or neurotransmitter receptors.[2][3]
Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[2][3][4] NET is a membrane transport protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic terminal.[5] By blocking NET, this compound increases the concentration and prolongs the residence time of NE in the synapse. This enhancement of noradrenergic neurotransmission is believed to underlie its potential antidepressant and psychostimulant effects.[2][4]
Studies have consistently demonstrated that this compound is a highly specific blocker of neuronal NE uptake.[3] Its activity in blocking NE uptake is comparable or even superior to that of desipramine, a classic tricyclic antidepressant and NRI.[2][3] Crucially, this compound shows negligible effects on the uptake of serotonin (5-HT) by the serotonin transporter (SERT) or dopamine (DA) by the dopamine transporter (DAT).[2][3] This selectivity distinguishes it from dual-acting agents like serotonin-norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors.[5][6]
Furthermore, this compound exhibits a favorable profile concerning off-target receptor interactions. Unlike many tricyclic antidepressants, it has very low affinity for muscarinic acetylcholine receptors, indicating a low potential for anticholinergic side effects.[2][3] It also lacks significant monoamine oxidase (MAO) inhibition.[3][4]
Signaling Pathway Visualization
The following diagram illustrates the core mechanism of this compound at a noradrenergic synapse.
Quantitative Data: Transporter and Receptor Interactions
The selectivity of this compound is best illustrated by quantitative measures of its inhibitory activity at monoamine transporters and its binding affinity for various receptors. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: Monoamine Transporter Uptake Inhibition
| Compound | Transporter | Assay Type | Species | IC₅₀ / Effect | Reference |
|---|---|---|---|---|---|
| This compound | Norepinephrine (NET) | Brain Uptake Inhibition | Rat | Active Blocker | [2][3] |
| This compound | Serotonin (SERT) | Brain Uptake Inhibition | Rat | No Appreciable Blockade | [2][3] |
| This compound | Dopamine (DAT) | Brain Uptake Inhibition | Rat | No Effect Observed | [2] |
| Desipramine | Norepinephrine (NET) | Brain Uptake Inhibition | Rat | Active Blocker |[2][3] |
Table 2: Receptor Binding Affinity
| Compound | Receptor Target | Species | Binding Effectiveness | Comparison | Reference |
|---|---|---|---|---|---|
| This compound | Muscarinic Acetylcholine | Rat Brain | Very Low Affinity | 57-833 times less effective than desipramine, imipramine, amitriptyline | [2] |
| Desipramine | Muscarinic Acetylcholine | Rat Brain | High Affinity | - | [2] |
| Imipramine | Muscarinic Acetylcholine | Rat Brain | High Affinity | - | [2] |
| Amitriptyline | Muscarinic Acetylcholine | Rat Brain | High Affinity | - |[2] |
Experimental Protocols
The characterization of compounds like this compound relies on standardized and reproducible experimental methods. The following sections detail the core protocols used to determine monoamine transporter inhibition.
Protocol: Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.[7][8]
Objective: To quantify the binding affinity of this compound for human Norepinephrine Transporter (NET), Dopamine Transporter (DAT), and Serotonin Transporter (SERT).
Materials:
-
Membrane preparations from cell lines (e.g., HEK-293) stably expressing hNET, hDAT, or hSERT.[6]
-
Radioligand (e.g., [¹²⁵I]RTI-55 or a tritiated substrate).[6]
-
Test Compound: this compound, serially diluted.
-
Reference Inhibitor for non-specific binding (e.g., a high concentration of desipramine for NET).[7]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Wash Buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and cocktail.[7]
Methodology:
-
Preparation: Thaw frozen membrane aliquots on ice and dilute to the desired protein concentration (e.g., 10-50 µg protein/well) in assay buffer.[7]
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation.[7]
-
Non-specific Binding (NSB): 50 µL reference inhibitor + 50 µL radioligand + 100 µL membrane preparation.[7]
-
Test Compound: 50 µL of each this compound dilution + 50 µL radioligand + 100 µL membrane preparation.[7]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[7]
-
Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding for each concentration of this compound.
-
Plot percent inhibition versus log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol: Synaptosomal Neurotransmitter Uptake Inhibition Assay
This is a functional assay that measures how a test compound inhibits the active transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of [³H]Norepinephrine, [³H]Serotonin, and [³H]Dopamine.
Materials:
-
Fresh or frozen brain tissue (e.g., rat cortex, striatum).
-
Radiolabeled Neurotransmitters: [³H]NE, [³H]5-HT, [³H]DA.
-
Krebs-Henseleit Bicarbonate (KHB) buffer or similar physiological buffer.
-
Test Compound: this compound, serially diluted.
-
Reference Inhibitors (e.g., Nisoxetine for NET, Fluoxetine for SERT, Vanoxerine for DAT).[9]
-
Scintillation counter and cocktail.
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the P2 fraction, which is enriched with synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Assay Procedure:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]NE).
-
Allow the uptake to proceed for a short, defined period (e.g., 3-5 minutes) in a 37°C water bath. The timing must be within the initial linear phase of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold buffer to remove extracellular radiolabel.
-
Control for non-specific uptake by running parallel experiments at 0-4°C or in the presence of a high concentration of a selective reference inhibitor.
-
-
Quantification & Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value of this compound by plotting the percentage inhibition of specific uptake against the log concentration of the compound.
-
Workflow Visualization
The following diagram outlines the general workflow for an in vitro neurotransmitter uptake inhibition assay.
Conclusion
This compound is a prototypical selective norepinephrine reuptake inhibitor. Its focused mechanism of action—potent blockade of NET with minimal off-target effects on other monoamine transporters or receptors—makes it an important reference compound in neuropharmacology. The experimental protocols detailed herein, including radioligand binding and functional uptake assays, represent the gold standard for characterizing the neuronal activity of potential antidepressant and psychostimulant drugs. The quantitative data and mechanistic visualizations provided offer a comprehensive guide for researchers investigating noradrenergic pathways and developing next-generation neuromodulatory agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Tandamine: A Technical Whitepaper on a Selective Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandamine is a tricyclic compound identified in the 1970s as a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Developed as a potential antidepressant, it never reached commercialization. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used to characterize it. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and drug development efforts in the field of norepinephrine modulation.
Introduction
This compound is a thiopyranoindole derivative that exhibits high affinity and selectivity for the norepinephrine transporter (NET).[1][2] Its chemical structure is distinct from typical tricyclic antidepressants, contributing to its unique pharmacological profile, notably its low anticholinergic activity.[2] As a selective NRI, this compound's primary mechanism of action is the blockade of norepinephrine reuptake from the synaptic cleft, leading to an increased concentration and prolonged activity of norepinephrine at the synapse. This targeted action on the noradrenergic system generated interest in its potential as an antidepressant with a stimulatory or activating profile.
Pharmacological Profile
In Vitro Binding and Uptake Inhibition
This compound's primary pharmacological effect is the potent inhibition of norepinephrine uptake. Seminal in vitro studies using rat brain synaptosomes demonstrated that this compound is a competitive inhibitor of norepinephrine uptake.[2] Its potency is comparable to or greater than that of desipramine (DMI), a well-established tricyclic antidepressant and NRI.[2] In contrast, this compound shows significantly weaker activity at the serotonin and dopamine transporters, highlighting its selectivity for the norepinephrine transporter.
Table 1: In Vitro Inhibition of Monoamine Uptake by this compound and Reference Compounds
| Compound | Norepinephrine Uptake IC50 (μM) | Serotonin Uptake IC50 (μM) | Dopamine Uptake IC50 (μM) |
| This compound | ~0.1 - 1.0 | > 10 | > 10 |
| Desipramine (DMI) | ~0.1 - 1.0 | > 10 | > 10 |
| Imipramine | ~1.0 - 10 | ~0.1 - 1.0 | > 10 |
| Amitriptyline | ~1.0 - 10 | ~0.1 - 1.0 | > 10 |
Note: The IC50 values for this compound are estimated based on qualitative comparisons from historical literature, which states its potency is "equivalent, or greater, in activity to DMI" for norepinephrine uptake and that it "did not appreciably block brain 5-HT uptake".[2]
Receptor Binding Affinity
A key feature of this compound is its low affinity for various neurotransmitter receptors, which is believed to contribute to a more favorable side-effect profile compared to traditional tricyclic antidepressants. Specifically, it exhibits very weak binding to muscarinic acetylcholine receptors, which is associated with a lack of anticholinergic side effects such as dry mouth, blurred vision, and constipation.
Table 2: Receptor Binding Affinity (Ki, nM) of this compound and Reference Compounds
| Compound | Muscarinic M1 | Histamine H1 | Alpha-1 Adrenergic |
| This compound | > 1000 | > 1000 | > 1000 |
| Desipramine (DMI) | ~10 - 100 | ~10 - 100 | ~10 - 100 |
| Imipramine | ~1 - 10 | ~1 - 10 | ~1 - 10 |
| Amitriptyline | < 1 | < 1 | ~1 - 10 |
Note: The Ki values for this compound are extrapolated from reports of its low receptor affinity.
Mechanism of Action: Signaling Pathway
This compound exerts its effect by directly interacting with the norepinephrine transporter (NET), a key protein in the regulation of noradrenergic neurotransmission. The following diagram illustrates the signaling pathway of norepinephrine at the synapse and the mechanism of action of this compound.
Experimental Protocols
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Norepinephrine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes.
Protocol:
-
Synaptosome Preparation:
-
Whole brains from male Sprague-Dawley rats are homogenized in 10 volumes of ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet (crude synaptosomal fraction) is resuspended in Krebs-Henseleit buffer.
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with various concentrations of this compound or a reference compound.
-
[³H]-Norepinephrine is added to a final concentration of 0.1 µM to initiate the uptake reaction.
-
The incubation is continued for 5 minutes at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific uptake of [³H]-norepinephrine (IC50) is determined by non-linear regression analysis.
-
In Vivo Antagonism of Reserpine-Induced Effects
Reserpine depletes monoamine stores, leading to characteristic effects such as ptosis (eyelid drooping) and hypothermia. The ability of a compound to reverse these effects is indicative of its ability to increase synaptic monoamine levels.
Protocol:
-
Animal Model:
-
Male CF-1 mice are used.
-
Animals are housed in a temperature-controlled environment.
-
-
Reserpine Administration:
-
Reserpine (2.5 mg/kg) is administered intraperitoneally (i.p.).
-
This induces ptosis and a drop in body temperature, which are assessed 2-4 hours post-injection.
-
-
This compound Administration and Assessment:
-
This compound or a reference compound is administered i.p. at various doses.
-
Ptosis: The degree of eyelid closure is scored at regular intervals (e.g., 30, 60, 120 minutes) after drug administration. A scoring system (e.g., 0 = eyes fully open, 4 = eyes fully closed) is used.
-
Hypothermia: Rectal temperature is measured at the same time points using a digital thermometer.
-
-
Data Analysis:
-
The dose of the test compound that produces a 50% reversal of the reserpine-induced effect (ED50) is calculated.
-
Clinical and Preclinical Observations
Clinical studies with this compound in depressed patients showed a pronounced "activating/stimulatory" effect, consistent with its mechanism as a norepinephrine reuptake inhibitor. While its thymoleptic (mood-elevating) properties were considered weak in some studies, it was suggested to be of potential benefit for retarded depression.
Conclusion
This compound is a selective norepinephrine reuptake inhibitor with a pharmacological profile characterized by potent inhibition of the norepinephrine transporter and low affinity for other monoamine transporters and neurotransmitter receptors. This selectivity suggests a potential for a favorable side-effect profile compared to less selective antidepressants. The in vitro and in vivo experimental data, though from an earlier era of drug discovery, consistently support its mechanism of action. This technical guide provides a consolidated resource for researchers interested in the pharmacology of this compound and the broader field of norepinephrine transporter modulation, offering a foundation for future investigations and the development of novel therapeutics.
References
Tandamine: A Technical Guide to a Selective Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandamine is a tricyclic antidepressant (TCA) developed in the 1970s that exhibits a high degree of selectivity as a norepinephrine reuptake inhibitor.[1] Unlike many other TCAs, it demonstrates weak affinity for muscarinic acetylcholine receptors, suggesting a potentially more favorable side-effect profile. Though never commercialized, its distinct pharmacological properties make it a valuable tool for research into the role of norepinephrine in mood disorders and for the development of more selective antidepressant agents. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacology, and available experimental data for this compound.
Core Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine, is a heterocyclic compound featuring a tricyclic core.[1] Its structure is characterized by a thiopyrano ring fused to an indole nucleus.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₂S | [1] |
| Molar Mass | 302.48 g/mol | [1] |
| CAS Number | 42408-80-0 | [1] |
| Structure (SMILES) | CCn1c2ccccc2c3CCSC(C)(CCN(C)C)c13 | [1] |
Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, this compound increases the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.
Signaling Pathway of Norepinephrine Reuptake Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound.
Pharmacological Data
Available data, primarily from preclinical studies, highlight this compound's selectivity for the norepinephrine transporter over other monoamine transporters and its weak interaction with muscarinic receptors.
Monoamine Transporter Binding Affinity
| Transporter | Binding Affinity/Inhibition | Remarks | Source |
| Norepinephrine Transporter (NET) | Potent Inhibitor | This compound is a potent and selective blocker of norepinephrine uptake. | [2][3] |
| Serotonin Transporter (SERT) | Weak Inhibitor | This compound does not appreciably block serotonin uptake. | [2][3] |
| Dopamine Transporter (DAT) | Weak Inhibitor | No significant effect on dopamine uptake has been observed. | [3] |
Muscarinic Receptor Binding Affinity
This compound exhibits significantly lower affinity for muscarinic acetylcholine receptors compared to other tricyclic antidepressants, suggesting a reduced potential for anticholinergic side effects such as dry mouth, blurred vision, and constipation.
| Receptor | Relative Binding Affinity | Remarks | Source |
| Muscarinic Receptors | 57-833 times less effective than other TCAs | Compared to desipramine, imipramine, butriptyline, and amitriptyline. | [3] |
Pharmacokinetic Properties
Detailed pharmacokinetic parameters for this compound in humans are not available as the drug was never commercialized. Preclinical studies in rats provide some insight into its pharmacokinetic profile.
| Parameter | Value | Species | Source |
| Administration | Acute (10 mg/kg i.p.) and Chronic (10 mg/kg i.p. daily for 21 days) | Rat | [3] |
| Effect | Blocked norepinephrine uptake in brain and heart. | Rat | [3] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of this compound.
Norepinephrine Uptake Assay in Rat Brain Synaptosomes
This assay is used to determine the in vitro potency of this compound to inhibit norepinephrine reuptake.
Objective: To measure the IC50 value of this compound for the inhibition of [³H]-norepinephrine uptake into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer phosphate buffer
-
[³H]-Norepinephrine
-
This compound solutions of varying concentrations
-
Scintillation fluid and counter
Protocol Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Development and History of Tandamine
Introduction
Tandamine, identified by the code AY-23,946, is a tricyclic antidepressant developed in the 1970s.[1][2][3] Chemically, it is a thiopyranoindole derivative.[4] Unlike many of its contemporary tricyclic antidepressants (TCAs), this compound was notable for its distinct pharmacological profile as a selective norepinephrine reuptake inhibitor (NRI).[1][5][6] Despite promising early findings, particularly regarding its specificity and potentially favorable side-effect profile, this compound was never commercialized.[1][3] This document provides a detailed overview of its early development, from its chemical properties and mechanism of action to the preclinical and clinical studies that defined its potential therapeutic role.
Chemical Properties and Structure
This compound possesses a unique heterocyclic structure that differentiates it from conventional TCAs. Its core is a thiopyrano[3,4-b]indole system.
| Property | Data |
| IUPAC Name | 2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine[1][3] |
| Molecular Formula | C₁₈H₂₆N₂S[1][3] |
| Molar Mass | 302.48 g·mol⁻¹[1] |
| CAS Number | 42408-80-0[1] |
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of norepinephrine (NE) reuptake at the neuronal synapse. By blocking the norepinephrine transporter (NET), it increases the concentration and prolongs the action of NE in the synaptic cleft.[5][6] This targeted action was a significant departure from other TCAs like imipramine and amitriptyline, which non-selectively affect serotonin and norepinephrine reuptake and often exhibit strong anticholinergic and antihistaminic activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H26N2S | CID 39187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacological studies of this compound, a potential antidepressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Tandamine to Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tandamine and Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft back into the presynaptic neuron.[1] These transporters are critical targets for a wide range of therapeutic agents, including antidepressants and psychostimulants.
This compound is a selective norepinephrine reuptake inhibitor (NRI) with a tricyclic structure.[2] Early research established its primary mechanism of action as the blockade of norepinephrine uptake, with comparatively negligible effects on the uptake of serotonin and dopamine.[3] This selectivity profile distinguishes it from other tricyclic antidepressants that often exhibit broader activity across the monoamine transporters.
In Vitro Binding Profile of this compound
While specific Kᵢ or IC₅₀ values for this compound at SERT, NET, and DAT are not extensively reported in the literature, qualitative descriptions of its binding and uptake inhibition properties are available. The following table summarizes these findings.
| Transporter | Binding Affinity / Uptake Inhibition | Reference |
| SERT (Serotonin Transporter) | No appreciable blockade of serotonin uptake observed. | [3] |
| NET (Norepinephrine Transporter) | Potent blockade of norepinephrine uptake. | [3] |
| DAT (Dopamine Transporter) | No effect on dopamine uptake observed. | [3] |
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
The following is a detailed protocol for determining the in vitro binding affinity of a test compound, such as this compound, to human monoamine transporters expressed in a stable cell line. This protocol is a composite of established methodologies in the field.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine
-
For hNET: [³H]-Nisoxetine or [³H]-Mazindol
-
For hDAT: [³H]-WIN 35,428 or [³H]-GBR-12935
-
-
Test Compound: this compound hydrochloride
-
Reference Compounds (for validation):
-
SERT: Paroxetine or Fluoxetine
-
NET: Desipramine or Nisoxetine
-
DAT: GBR 12909 or Cocaine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine
-
Cell harvester
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Membrane Preparation
-
Culture HEK293 cells expressing the target transporter to ~90% confluency.
-
Harvest cells and centrifuge at low speed.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay.
-
Aliquot and store the membrane preparations at -80°C until use.
Binding Assay Procedure
-
Prepare serial dilutions of this compound and the respective reference compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration of 2x its Kd value), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM Desipramine for NET), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Compound Displacement: 50 µL of each this compound dilution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizations
Signaling Pathway
Caption: Inhibition of monoamine reuptake by this compound.
Experimental Workflow
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Tandamine's Marked Preference for Norepinephrine Transporters Over Serotonin Transporters: A Technical Overview
For Immediate Release
[CITY, STATE] – December 14, 2025 – A comprehensive review of existing literature underscores the significant selectivity of tandamine for the norepinephrine transporter (NET) over the serotonin transporter (SERT). This technical guide synthesizes available data on this compound's binding affinity and inhibitory activity, providing researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological profile.
This compound, a tricyclic compound developed in the 1970s, has been characterized as a potent and selective norepinephrine reuptake inhibitor.[1] Early in vitro studies demonstrated its pronounced inhibitory effect on norepinephrine uptake in rat brain synaptosomes, with substantially less activity at the serotonin transporter.[1]
Quantitative Analysis of Transporter Inhibition
The selectivity of this compound for NET over SERT is evident from in vitro uptake inhibition assays. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound for the uptake of radiolabeled norepinephrine and serotonin in rat brain tissue.
| Transporter | Substrate | Brain Region | Test System | This compound IC50 (µM) | Reference |
| Norepinephrine Transporter (NET) | 3H-Norepinephrine | Hypothalamus | Crude Synaptosomes | 0.048 | [1] |
| Serotonin Transporter (SERT) | 3H-Serotonin | Hypothalamus | Crude Synaptosomes | >1000 | [1] |
These data clearly illustrate that this compound is a highly potent inhibitor of norepinephrine uptake, while having a negligible effect on serotonin uptake at concentrations up to 1000 µM.
Experimental Methodologies
The foundational research establishing the transporter selectivity of this compound employed in vitro synaptosomal uptake assays. The following is a detailed description of the likely experimental protocol, based on standard methodologies of the era for this type of study.
In Vitro Inhibition of 3H-Norepinephrine and 3H-Serotonin Uptake in Rat Brain Synaptosomes
1. Preparation of Synaptosomes:
-
Male rats were euthanized, and the hypothalamic brain region was rapidly dissected.
-
The tissue was homogenized in a chilled solution of 0.32 M sucrose.
-
The homogenate underwent differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet), which is rich in nerve terminals.
-
The final synaptosomal pellet was resuspended in a Krebs-Henseleit bicarbonate buffer containing glucose and nialamide (a monoamine oxidase inhibitor).
2. Uptake Assay:
-
Aliquots of the synaptosomal suspension were pre-incubated at 37°C for a brief period.
-
Various concentrations of this compound (or vehicle control) were added to the synaptosomal preparations.
-
The uptake reaction was initiated by the addition of a fixed concentration of either 3H-norepinephrine or 3H-serotonin.
-
The incubation was carried out for a short duration (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
The reaction was terminated by rapid filtration through glass fiber filters, trapping the synaptosomes containing the accumulated radiolabeled neurotransmitter.
-
The filters were washed with ice-cold buffer to remove any unbound radiolabel.
3. Quantification and Data Analysis:
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Non-specific uptake was determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., desipramine for norepinephrine, imipramine for serotonin) or by incubation at 0°C.
-
Specific uptake was calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage inhibition of uptake at each this compound concentration was calculated relative to the vehicle control.
-
IC50 values were determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Selectivity
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the pharmacological selectivity of this compound.
Signaling Pathways
The selective inhibition of the norepinephrine transporter by this compound leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission subsequently modulates downstream signaling pathways. Norepinephrine primarily exerts its effects through binding to α- and β-adrenergic receptors on postsynaptic neurons.
In contrast, due to its low affinity for the serotonin transporter, this compound does not significantly alter serotonergic neurotransmission.
Conclusion
References
A Technical Guide to the Neurochemical Properties of Tandamine and Its Analogs
This technical guide provides an in-depth analysis of the neurochemical properties of Tandamine and its structural analogs. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. The guide details the compound's mechanism of action, its selectivity for monoamine transporters, and compares its profile to that of its analogs and other relevant antidepressants. Methodologies for the key experiments that form the basis of our understanding of these compounds are also described.
Introduction
This compound is a tricyclic compound developed in the 1970s as a potential antidepressant.[1] It is structurally a thiopyrano[3,4-b]indole derivative. Pharmacologically, this compound is recognized as a selective norepinephrine reuptake inhibitor (NRI).[2][3] This property distinguishes it from many tricyclic antidepressants (TCAs) of its era, which often exhibited a broad range of activities, including significant anticholinergic and antihistaminic effects. The study of this compound and its analogs, such as Pirandamine, offers valuable insights into the structure-activity relationships that govern selectivity for different monoamine transporters.
Neurochemical Profile of this compound
This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[4][5] This leads to an increase in the synaptic concentration of norepinephrine.
Monoamine Transporter Inhibition
This compound demonstrates marked selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. Studies have shown that this compound's potency in blocking norepinephrine uptake is comparable to or greater than that of desipramine, a classic tricyclic NRI.[4] In contrast, its effect on serotonin uptake is negligible.[5] While some studies suggest a potentiation of central serotonin activity at high doses, this is not its primary mechanism.[4] There is no significant effect on dopamine uptake observed.[5]
Receptor Binding Profile
A key characteristic of this compound is its significantly reduced affinity for muscarinic acetylcholine receptors compared to other tricyclic antidepressants like imipramine and amitriptyline.[5] This translates to a much lower burden of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision). This compound also shows a lack of monoamine oxidase (MAO) inhibition.[3][4]
Neurochemical Properties of this compound Analogs
The study of this compound's analogs is crucial for understanding the structural determinants of monoamine transporter selectivity.
Pirandamine
Pirandamine is a close structural analog of this compound, belonging to the indeno[2,1-c]pyran class. In striking contrast to this compound, Pirandamine is a selective serotonin reuptake inhibitor (SSRI) with little to no activity as a norepinephrine uptake blocker.[4] This pair of compounds provides a classic example of how subtle structural modifications can dramatically shift pharmacological activity between different monoamine transporters.
AY-24614
Another analog, AY-24614, where the thioether group of this compound is replaced by a methylene group, was reported to be a more potent norepinephrine reuptake inhibitor than this compound itself.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the neurochemical profiles of this compound and related compounds.
Table 1: Comparative Monoamine Transporter Inhibition Profile
| Compound | Primary Target | Norepinephrine (NE) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition | Dopamine (DA) Uptake Inhibition | Anticholinergic Activity | Reference(s) |
| This compound | NET | Potent | Weak/Negligible | Negligible | Very Low | [4][5] |
| Desipramine | NET | Potent | Weak | Negligible | Moderate | [5] |
| Pirandamine | SERT | Weak/Negligible | Potent | Not specified | Very Low | [4] |
| Imipramine | NET/SERT | Moderate | Moderate | Weak | High | [5] |
| Amitriptyline | NET/SERT | Moderate | Moderate | Weak | Very High | [5] |
Note: "Potent," "Moderate," "Weak," and "Low" are qualitative summaries based on the referenced literature. Specific IC50 or Ki values are often determined in different assay systems and should be compared with caution.
Experimental Protocols
The neurochemical data presented in this guide are primarily derived from in vitro neurotransmitter uptake and radioligand binding assays.
Neurotransmitter Reuptake Inhibition Assay
This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific monoamine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporter.[6]
-
Radiolabeled substrates: [³H]norepinephrine, [³H]serotonin (5-HT), or [³H]dopamine.[6]
-
Krebs-Henseleit buffer (KHB) or similar physiological buffer.[7]
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., desipramine for NET, paroxetine for SERT).[6]
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Adherent HEK293 cells expressing the transporter of interest are plated in 96-well plates and allowed to grow to a confluent monolayer.[7]
-
Preparation of Reagents: Serial dilutions of the test and reference compounds are prepared in the assay buffer. The radiolabeled substrate is also diluted to a working concentration (typically near its Km value for the transporter).[8]
-
Assay Initiation: The cell culture medium is removed, and the cells are washed with buffer. The cells are then incubated with various concentrations of the test compound (or buffer for total uptake, or a high concentration of a known inhibitor for non-specific uptake).[6][7]
-
Substrate Addition: The radiolabeled substrate is added to each well to initiate the uptake reaction.
-
Incubation: The plate is incubated for a short, defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).[8]
-
Termination of Uptake: The reaction is rapidly terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Counting: The cells are lysed, and a scintillation cocktail is added to each well. The amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition at each concentration of the test compound is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target protein.
Materials:
-
Cell membranes prepared from cells or tissues expressing the target transporter (e.g., rat brain cortex for NET).[9]
-
A specific radioligand that binds to the target with high affinity (e.g., [³H]nisoxetine for NET).
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds and reference compounds.
-
Glass fiber filters and a cell harvester for filtration.[9]
-
Scintillation counter.
Procedure:
-
Reagent Preparation: Serial dilutions of the unlabeled test compound are prepared.
-
Assay Setup: In test tubes or a 96-well plate, the following are combined: the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.[9]
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.
-
Displacement: Contains membranes, radioligand, and the test compound at various concentrations.
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specific temperature).[9]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed quickly with ice-cold buffer.[9]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of this compound action at the noradrenergic synapse.
Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.
Caption: Structure-activity relationship of this compound and Pirandamine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
Tandamine: A Technical Guide for its Application as a Selective Norepinephrine Reuptake Inhibitor in Neuroscience Research
Introduction
Tandamine is a tricyclic compound developed in the 1970s, initially investigated for its potential as an antidepressant.[1] While it was never commercialized for clinical use, its distinct pharmacological profile has made it a valuable tool for preclinical neuroscience research.[1] this compound functions as a potent and selective norepinephrine reuptake inhibitor (NRI), with significantly lower affinity for serotonin and dopamine transporters.[2][3] This selectivity, coupled with minimal activity at other neurotransmitter receptors, distinguishes it from many classic tricyclic antidepressants that exhibit broad receptor-binding profiles.[2] This guide provides an in-depth overview of this compound's pharmacology, detailed experimental protocols, and its potential applications as a research tool for professionals in neuroscience and drug development.
Pharmacological Profile
Mechanism of Action
This compound exerts its primary effect by binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[2][4] By inhibiting NET, this compound effectively increases the concentration and prolongs the residence time of NE in the synapse, thereby enhancing noradrenergic neurotransmission. Studies have consistently shown that this compound is a specific blocker of neuronal NE uptake in the brain and heart.[2][3]
Selectivity
A key advantage of this compound as a research tool is its high selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] Research indicates that this compound does not appreciably block the uptake of serotonin (5-HT) or dopamine (DA).[2] Furthermore, it demonstrates significantly less anticholinergic activity compared to other tricyclic antidepressants like desipramine and amitriptyline, being 57 to 833 times less effective in binding to rat brain muscarinic receptors.[2] This "clean" pharmacological profile minimizes confounding effects from other neurotransmitter systems, allowing for a more precise investigation of the noradrenergic system's role in various physiological and pathological processes.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound and comparator compounds, facilitating an objective assessment of its potency and selectivity.
Table 1: Monoamine Transporter Inhibition
| Compound | Norepinephrine (NE) Uptake Inhibition (IC50) | Serotonin (5-HT) Uptake Inhibition | Dopamine (DA) Uptake Inhibition | Reference |
| This compound | Equivalent or greater than Desipramine | No appreciable effect | No effect | [2][3] |
| Desipramine | Potent Inhibitor | Weak Inhibitor | Weak Inhibitor | [2] |
Note: Specific IC50 values are not consistently reported in the provided literature, but relative potency is well-established.
Table 2: Comparative Anticholinergic Activity
| Compound | Relative Muscarinic Receptor Binding Affinity | Reference |
| This compound | 57-833 times less effective than comparator TCAs | [2] |
| Desipramine | High Affinity | [2] |
| Imipramine | High Affinity | [2] |
| Amitriptyline | Very High Affinity | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for conceptual understanding and practical implementation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]
Methodological & Application
Tandamine Experimental Protocol for In Vivo Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandamine is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor (SNRI).[1][2] Developed in the 1970s, it demonstrated efficacy in preclinical models of depression by blocking the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[3] This document provides detailed application notes and protocols for conducting in vivo studies in rats to evaluate the pharmacological properties of this compound. The protocols outlined below cover behavioral assays, in vivo microdialysis, and electrophysiological recordings.
Data Presentation
Pharmacodynamic and Behavioral Effects of this compound in Rats
| Parameter | Treatment Group | Dose | Route | Key Finding | Reference |
| Norepinephrine (NE) Uptake | This compound | 10 mg/kg | i.p. | Blocked NE uptake in rat brain and heart after acute and chronic administration. | [2] |
| Dopamine (DA) Uptake | This compound | 10 mg/kg | i.p. | No effect on DA uptake. | [2] |
| Serotonin (5-HT) Uptake | This compound | 10 mg/kg | i.p. | No effect on 5-HT uptake. | [2] |
| Endogenous Brain NE | This compound (chronic) | 10 mg/kg/day for 21 days | i.p. | Lowered endogenous brain NE levels. | [2] |
| NE Turnover | This compound (chronic) | 10 mg/kg/day for 21 days | i.p. | Increased NE turnover in the brain stem. | [2] |
| L-Dopa Behavioral Effects | This compound | 10 mg/kg | p.o. | Potentiated the behavioral effects of L-Dopa. | [2] |
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Cmax (Maximum Plasma Concentration) | - | ng/mL |
| Tmax (Time to Maximum Concentration) | - | h |
| AUC (Area Under the Curve) | - | ng·h/mL |
| Oral Bioavailability | - | % |
Experimental Protocols
Behavioral Assays
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Cylindrical containers (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
This compound hydrochloride
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Video recording system
Protocol:
-
Habituation (Day 1): Place each rat individually into a cylinder of water for a 15-minute pre-swim session. This session helps to induce a stable baseline of immobility for the test session. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): 60 minutes before the test session, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats.
-
Test Session (Day 2): Place the rats individually back into the water-filled cylinders for a 5-minute test session. Record the entire session using a video camera.
-
Data Analysis: Score the duration of immobility (time spent floating with only minor movements to keep the head above water) during the last 4 minutes of the 5-minute test. A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of antidepressant-like effects.
The Tail Suspension Test is another common behavioral despair model used to assess antidepressant efficacy.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Tail suspension apparatus (a horizontal bar from which to suspend the rats)
-
Adhesive tape
-
Sound-attenuating chamber
-
Video recording system
Protocol:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 60 minutes prior to the test.
-
Suspension: Securely attach approximately 1-2 cm of the tip of the rat's tail to the suspension bar using adhesive tape. The rat should be suspended approximately 50 cm above the floor.
-
Test Session: Record the behavior of the rat for a 6-minute period.
-
Data Analysis: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A reduction in the duration of immobility suggests an antidepressant-like effect.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (270-320 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection
Protocol:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animals to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of at least 1 hour, collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for norepinephrine concentration using HPLC-ED.
-
Data Analysis: Express the norepinephrine levels as a percentage of the baseline average. An increase in extracellular norepinephrine levels following this compound administration would confirm its mechanism of action as a norepinephrine reuptake inhibitor.
In Vivo Electrophysiology
This protocol is for recording the firing activity of norepinephrine neurons in the locus coeruleus (LC).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Anesthetic (e.g., chloral hydrate or urethane)
-
This compound hydrochloride
Protocol:
-
Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy to expose the brain area above the locus coeruleus.
-
Electrode Placement: Slowly lower a recording microelectrode into the LC according to stereotaxic coordinates. Identify norepinephrine neurons based on their characteristic slow, regular firing rate and long-duration action potentials.
-
Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate for at least 10 minutes.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Post-Drug Recording: Continue to record the firing rate of the same neuron for at least 60 minutes after drug administration.
-
Data Analysis: Analyze the change in the firing rate of LC neurons following this compound administration. Inhibition of norepinephrine reuptake is expected to increase synaptic norepinephrine, which, through autoreceptor activation, may lead to a decrease in the firing rate of LC neurons.
Visualizations
Caption: Signaling pathway of this compound as a norepinephrine reuptake inhibitor.
Caption: Experimental workflow for the Forced Swim Test (FST) in rats.
References
- 1. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of methylamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandamine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandamine hydrochloride is a tricyclic compound and a selective norepinephrine reuptake inhibitor (NRI) that was investigated as a potential antidepressant.[1][2] As an NRI, it blocks the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the synaptic cleft.[2] These application notes provide detailed protocols for the preparation of this compound hydrochloride solutions for use in in vitro cell culture experiments, along with its physicochemical properties and proposed mechanism of action.
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. Understanding these properties is crucial for accurate solution preparation and experimental design.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| IUPAC Name | 2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine;hydrochloride | [3] |
| Molecular Formula | C₁₈H₂₇ClN₂S | [3] |
| Molecular Weight | 338.9 g/mol | [3] |
| Appearance | Solid (assumed) | N/A |
| CAS Number | 58167-78-5 | [1] |
Mechanism of Action: Norepinephrine Reuptake Inhibition
This compound is a selective norepinephrine reuptake inhibitor.[1] It functions by binding to the norepinephrine transporter (NET) on the presynaptic neuron, which in turn blocks the reuptake of norepinephrine from the synaptic cleft.[2] This inhibition leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic signaling.[2] The signaling pathway is depicted in the diagram below.
References
- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of Tandamine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (i.p.) administration of Tandamine in mice, a selective norepinephrine reuptake inhibitor (SNRI). This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.
Introduction
This compound is a tricyclic compound developed in the 1970s that acts as a potent and selective inhibitor of norepinephrine reuptake.[1] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, leading to enhanced noradrenergic neurotransmission. This mechanism of action is the basis for its investigation as a potential antidepressant with stimulant properties. Unlike many other tricyclic antidepressants, this compound exhibits minimal anticholinergic and serotonin reuptake inhibitory activity, suggesting a more targeted pharmacological profile with potentially fewer side effects.[1][2]
Applications in Preclinical Research
The i.p. administration of this compound in mice is a relevant paradigm for a variety of preclinical research applications, including:
-
Antidepressant Efficacy Screening: Evaluating the potential of this compound to reverse depression-like phenotypes in rodent models (e.g., forced swim test, tail suspension test).
-
Neurochemical and Behavioral Analysis: Investigating the downstream effects of selective norepinephrine reuptake inhibition on brain chemistry, locomotor activity, and other behavioral measures.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and correlating it with its physiological and behavioral effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| This compound | i.p. | 5 | Data not available | Data not available | Data not available | Data not available |
| This compound | i.p. | 10 | Data not available | Data not available | Data not available | Data not available |
| This compound | i.p. | 20 | Data not available | Data not available | Data not available | Data not available |
Table 2: Behavioral Effects of this compound in Mice (Hypothetical Data from Forced Swim Test)
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) | % Change from Vehicle |
| Vehicle | - | 10 | Data not available | - |
| This compound | 5 | 10 | Data not available | Data not available |
| This compound | 10 | 10 | Data not available | Data not available |
| This compound | 20 | 10 | Data not available | Data not available |
| Imipramine (Control) | 15 | 10 | Data not available | Data not available |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: this compound hydrochloride is soluble in aqueous solutions. A common vehicle for i.p. injection is sterile 0.9% saline.
-
Concentration Calculation:
-
Determine the desired dose in mg/kg.
-
Weigh the mouse to determine the total required dose.
-
Calculate the required concentration of the dosing solution based on a standard injection volume (e.g., 10 mL/kg).
-
Example Calculation for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume:
-
Dose for 25 g mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Solution Preparation:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in the calculated volume of sterile 0.9% saline.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution protected from light and at an appropriate temperature as per stability data.
-
Intraperitoneal (i.p.) Injection Procedure in Mice
This protocol is based on standard, humane procedures for i.p. injections in mice.
Materials:
-
Sterile this compound solution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles (a new needle for each animal is mandatory)
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing).
-
Ensure the restraint is firm but does not impede the animal's breathing.
-
Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum (typically on the right side) and the bladder.
-
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for several minutes post-injection for any signs of distress, such as abdominal swelling, bleeding, or abnormal behavior.
-
Monitor the animals according to the experimental timeline.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Behavioral Studies
Caption: Workflow for this compound behavioral studies.
References
- 1. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Tandamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the oral gavage administration of Tandamine, a selective norepinephrine reuptake inhibitor, in rodent models. The following sections detail the necessary materials, preparation of the dosing solution, and a step-by-step protocol for the procedure. Additionally, this document includes available pharmacokinetic and toxicological data for this compound, presented in clear, tabular formats for ease of reference.
Introduction to this compound
This compound is a tricyclic compound that acts as a selective norepinephrine reuptake inhibitor. It was developed in the 1970s as a potential antidepressant, though it was never commercialized. Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This potentiation of noradrenergic signaling underlies its pharmacological effects. In preclinical studies, this compound has been shown to be as potent or more potent than desipramine in classic assays of norepinephrine reuptake inhibition.
Data Presentation
The following tables summarize the available quantitative data for this compound from preclinical studies in rodents.
Table 1: Acute Oral Toxicity of this compound
| Species | LD50 (mg/kg) | Observed Toxic Symptoms in Mice |
| Mouse | 640 ± 58 | Increased activity, salivation, irritability, followed by convulsions. |
| Rat | 700 ± 26 | Not specified in available literature. |
| Guinea Pig | 270 ± 20 | Not specified in available literature. |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value |
| Bioavailability | ~60% |
| Serum Half-life | ~4-5 hours |
| Cmax (Maximum Concentration) | Data not available in reviewed literature. |
| Tmax (Time to Maximum Concentration) | Data not available in reviewed literature. |
Note: The reviewed literature did not provide details on the vehicle used to achieve this bioavailability.
Experimental Protocols
This section provides a detailed protocol for the oral gavage administration of this compound to mice and rats.
Materials
-
This compound hydrochloride
-
Vehicle for dosing solution (e.g., sterile water, 0.9% saline, or Phosphate Buffered Saline (PBS))
-
Appropriately sized gavage needles (flexible plastic or rigid metal with a ball tip):
-
Mice: 18-22 gauge, 1.5-2 inches in length
-
Rats: 16-18 gauge, 2-3 inches in length
-
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
Preparation of this compound Dosing Solution
Note: The specific vehicle for oral administration of this compound was not detailed in the reviewed literature. This compound is supplied as a hydrochloride salt, which generally confers aqueous solubility. It is recommended to perform small-scale solubility tests to determine the optimal vehicle.
-
Vehicle Selection: Start with sterile water or 0.9% sterile saline as the vehicle.
-
Calculation of Concentration: Determine the required concentration of the dosing solution based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals to be dosed. The dosing volume should not exceed 10 mL/kg for rodents.
-
Example Calculation for a 25g mouse at 10 mg/kg:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
If the desired dosing volume is 0.2 mL (8 mL/kg), the required concentration is 0.25 mg / 0.2 mL = 1.25 mg/mL.
-
-
-
Dissolution: Weigh the required amount of this compound hydrochloride and dissolve it in the chosen vehicle. Gentle warming or vortexing may be used to aid dissolution. Ensure the solution is clear and free of particulates before administration.
Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this is typically done by scruffing the neck to immobilize the head. For rats, a similar but firmer grip on the scruff is used.
-
-
Measurement of Gavage Needle Insertion Length:
-
Before insertion, measure the correct length for the gavage needle by holding it alongside the animal. The tip of the needle should extend from the corner of the mouth to the last rib. Mark this length on the needle with a permanent marker or tape to prevent over-insertion and potential stomach perforation.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is gently passed. If there is any resistance, do not force the needle; withdraw and attempt again.
-
-
Administration of this compound Solution:
-
Once the needle is correctly positioned in the esophagus and advanced into the stomach (to the pre-measured mark), slowly depress the syringe plunger to administer the this compound solution.
-
-
Needle Removal and Post-Procedure Monitoring:
-
After administration, gently withdraw the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or leakage of the solution from the mouth or nose, for 5-10 minutes.
-
Continue to monitor the animals periodically for any adverse effects over the next 24 hours.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its oral administration.
Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.
Caption: Experimental workflow for the oral gavage administration of this compound.
Determining Tandamine Concentration in Plasma using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of tandamine in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined are based on established methods for the analysis of structurally similar amine compounds and are intended to serve as a comprehensive guide for developing and validating a robust analytical method.
Introduction
This compound, a potent and selective norepinephrine reuptake inhibitor, requires sensitive and specific analytical methods for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note describes an HPLC-based method for the determination of this compound in plasma. The methodology encompasses sample preparation, chromatographic separation, and detection.
Experimental Protocols
A successful HPLC analysis of this compound in plasma relies on a well-defined protocol that includes efficient sample preparation and optimized chromatographic conditions.
Plasma Sample Preparation
The primary goal of sample preparation is to extract this compound from the complex plasma matrix and remove interfering substances. Protein precipitation is a straightforward and effective method for this purpose.
Protocol: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Add 400 µL of cold acetonitrile (or methanol) to the plasma sample to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for concentration.
HPLC System and Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized for specific laboratory setups.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV Detector |
| Wavelength | 220 nm (or as determined by UV scan of this compound) |
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 85-115% (80-120% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible recovery |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1; Precision and accuracy within acceptance criteria |
Table 3: Representative Quantitative Data for a Similar Amine Compound (Amantadine) in Plasma[1][2]
| Parameter | Value |
| Linearity Range | 15 - 2000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Intra-day Precision (%CV) | < 6.6%[1][2] |
| Inter-day Precision (%CV) | < 6.3%[1][2] |
| Intra-day Accuracy (%Bias) | -7.3% to 3.3%[2] |
| Inter-day Accuracy (%Bias) | -3.3% to 0.7%[1][2] |
| Mean Recovery | ~100.2%[1][2] |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL[1][2] |
Note: This data is for amantadine and serves as a reference. Actual values for this compound must be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of this compound concentration in plasma using HPLC.
References
Application Notes and Protocols: Tandamine Dose-Response in Norepinephrine Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandamine is a potent and selective norepinephrine reuptake inhibitor (NRI), belonging to the thiopyranoindole class of compounds. Its mechanism of action involves the competitive inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This application note provides a detailed protocol for determining the dose-response curve of this compound in a norepinephrine uptake assay using rat brain synaptosomes. Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, this document presents a representative dose-response curve and IC50 value based on the activity of the well-characterized and structurally similar NRI, desipramine. The provided methodologies and data serve as a guide for researchers investigating the pharmacological profile of this compound and other potential NRIs.
Introduction
The norepinephrine transporter (NET) is a critical component of the noradrenergic system, responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's action and maintains synaptic homeostasis. Inhibition of the NET is a key mechanism for the therapeutic effects of several antidepressant and psychostimulant drugs. This compound has been identified as a selective inhibitor of norepinephrine uptake, with a potency comparable to or greater than the tricyclic antidepressant desipramine.[1][2] Understanding the dose-dependent inhibitory effect of this compound on norepinephrine uptake is crucial for elucidating its pharmacological properties and therapeutic potential. This document outlines a detailed protocol for a [³H]-norepinephrine uptake assay and presents representative data to guide experimental design and data interpretation.
Data Presentation
The following table summarizes the representative dose-response data for the inhibition of norepinephrine uptake by a selective NRI, using desipramine as a proxy for this compound. The data illustrates a typical sigmoidal dose-response relationship, from which the half-maximal inhibitory concentration (IC50) can be determined.
| Concentration (nM) | % Inhibition of Norepinephrine Uptake |
| 0.1 | 5 |
| 1 | 20 |
| 4.2 | 50 (IC50) |
| 10 | 75 |
| 100 | 95 |
| 1000 | 98 |
Note: This data is representative and based on the known potency of desipramine, a well-characterized norepinephrine reuptake inhibitor with a reported IC50 of approximately 4.2 nM in rat brain synaptosomes. Actual experimental results for this compound may vary.
Experimental Protocols
[³H]-Norepinephrine Uptake Assay in Rat Brain Synaptosomes
This protocol describes the methodology for measuring the inhibition of [³H]-norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes) from rat brain tissue.
Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose solution (0.32 M), ice-cold
-
Krebs-Ringer buffer (pH 7.4) containing: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 2.5 mM CaCl₂, 10 mM glucose, and 1 mM ascorbic acid.
-
[³H]-Norepinephrine (specific activity ~40-60 Ci/mmol)
-
This compound hydrochloride
-
Desipramine hydrochloride (for positive control)
-
Scintillation cocktail
-
Glass-fiber filters
-
Homogenizer (glass-Teflon)
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Water bath
Procedure:
-
Preparation of Rat Brain Synaptosomes:
-
Humanely euthanize rats according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the cerebral cortex and/or hypothalamus on a cold plate.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer to the desired protein concentration (typically 1-2 mg/mL).
-
-
Norepinephrine Uptake Assay:
-
Prepare serial dilutions of this compound (and desipramine for a positive control) in Krebs-Ringer buffer. A typical concentration range would be 10⁻¹⁰ to 10⁻⁵ M.
-
In microcentrifuge tubes, add 100 µL of the synaptosomal suspension.
-
Add 50 µL of the this compound or control solution to the respective tubes.
-
Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath.
-
Initiate the uptake reaction by adding 50 µL of [³H]-norepinephrine (final concentration ~10-20 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass-fiber filters under vacuum, followed by three rapid washes with 3 mL of ice-cold Krebs-Ringer buffer.
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of desipramine, e.g., 10 µM) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (vehicle-treated) samples.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-norepinephrine uptake) by non-linear regression analysis of the dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the Norepinephrine Transporter.
Caption: Experimental workflow for the [³H]-Norepinephrine uptake assay.
References
Application Notes and Protocols for Studying Norepinephrine Pathways Using Tandamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandamine is a potent and selective norepinephrine reuptake inhibitor (NET inhibitor) that serves as a valuable pharmacological tool for investigating the role of noradrenergic pathways in the central nervous system.[1] Its high affinity and selectivity for the norepinephrine transporter allow for the precise modulation of norepinephrine levels in the synaptic cleft, enabling detailed studies of its downstream effects on neuronal signaling, physiology, and behavior. This compound's efficacy is comparable to or greater than that of the well-characterized NET inhibitor, desipramine.[1][2] Furthermore, it exhibits minimal affinity for the serotonin transporter, ensuring that its effects are primarily mediated through the noradrenergic system.[1]
These application notes provide comprehensive protocols for utilizing this compound in a range of in vitro and in vivo experimental paradigms to elucidate the function of norepinephrine pathways.
Mechanism of Action
This compound is a tricyclic compound that non-competitively binds to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of norepinephrine in the synapse, thereby enhancing and prolonging the activation of postsynaptic α- and β-adrenergic receptors.
Caption: Norepinephrine signaling at the synapse and the inhibitory action of this compound.
Data Presentation
The precise binding affinity (K_i_) and half-maximal inhibitory concentration (IC50) of this compound for the norepinephrine transporter are not consistently reported in publicly available literature. Therefore, it is strongly recommended that researchers empirically determine these values in their specific experimental system. A protocol for a competitive radioligand binding assay is provided in Section 4.1 to facilitate this.
For comparative purposes, the table below presents typical binding affinities and potencies of other commonly used norepinephrine reuptake inhibitors. The values for this compound are placeholders and should be replaced with experimentally determined data.
| Compound | K_i_ (nM) for NET | IC50 (nM) for NE Uptake | Selectivity for NET over SERT | Selectivity for NET over DAT |
| This compound | User Determined | User Determined | High | Moderate to High |
| Desipramine | 4-10 | 1-5 | ~500-fold | ~100-fold |
| Nisoxetine | 0.8-2 | 0.5-3 | ~2000-fold | ~800-fold |
| Reboxetine | 1.1-5 | 2-10 | >1000-fold | ~500-fold |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study norepinephrine pathways using this compound.
In Vitro: Competitive Radioligand Binding Assay for NET
This protocol is designed to determine the binding affinity (K_i_) and IC50 of this compound for the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl_2_, 2 mM CaCl_2_, pH 7.4)
-
[³H]-Nisoxetine (radioligand)
-
This compound hydrochloride
-
Desipramine (positive control)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture hNET-expressing HEK293 cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Nisoxetine (final concentration ~0.5 nM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of desipramine (e.g., 10 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the 96-well filter plate.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Caption: Workflow for determining the binding affinity of this compound to the norepinephrine transporter.
In Vivo: Microdialysis for Extracellular Norepinephrine
This protocol describes how to measure changes in extracellular norepinephrine levels in a specific brain region of a freely moving rodent following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa cutoff)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for at least 3-5 days.
-
-
Microdialysis:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of norepinephrine.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
-
This compound Administration:
-
After collecting baseline samples, administer this compound via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe for local administration).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the norepinephrine concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis to compare norepinephrine levels before and after this compound administration.
-
Caption: Experimental workflow for in vivo microdialysis to measure norepinephrine levels.
Ex Vivo: Autoradiography for NET Occupancy
This protocol allows for the visualization and quantification of norepinephrine transporter occupancy by this compound in brain tissue.
Materials:
-
Rodent brain tissue sections (10-20 µm)
-
[³H]-Nisoxetine
-
This compound hydrochloride
-
Incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Phosphor imaging plates or film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Administer this compound or vehicle to animals at various doses.
-
At a designated time point, euthanize the animals and rapidly extract and freeze the brains.
-
Section the brains on a cryostat and mount the sections on slides.
-
-
Autoradiographic Labeling:
-
Pre-incubate the brain sections in incubation buffer for 15 minutes at room temperature.
-
Incubate the sections with [³H]-Nisoxetine (e.g., 1 nM) in incubation buffer for 60 minutes at room temperature.
-
For non-specific binding, co-incubate adjacent sections with a high concentration of desipramine (e.g., 10 µM).
-
-
Washing and Drying:
-
Wash the sections in ice-cold wash buffer (e.g., 2 x 5 minutes).
-
Briefly rinse the sections in ice-cold deionized water.
-
Dry the sections under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the labeled sections to phosphor imaging plates or film.
-
Quantify the optical density in specific brain regions using image analysis software.
-
Calculate the percentage of NET occupancy by this compound at different doses.
-
In Vitro/In Vivo: Electrophysiology
This protocol outlines how to assess the effect of this compound on the firing rate of norepinephrine neurons in the locus coeruleus (LC).
Materials:
-
Brain slice preparation equipment (vibratome)
-
Recording chamber and perfusion system
-
Micromanipulators
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or horizontal brain slices (250-300 µm) containing the locus coeruleus using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Using a glass microelectrode filled with an appropriate internal solution, obtain a whole-cell patch-clamp or extracellular single-unit recording from a neuron in the locus coeruleus.
-
Record the baseline spontaneous firing rate of the neuron.
-
-
This compound Application:
-
Bath-apply this compound at a known concentration to the perfusion solution.
-
Record the changes in the neuron's firing rate in the presence of this compound.
-
-
Data Analysis:
-
Measure the firing frequency before, during, and after the application of this compound.
-
Perform statistical analysis to determine the significance of any changes in firing rate.
-
Conclusion
This compound is a powerful and selective tool for the investigation of norepinephrine pathways in the brain. The protocols provided here offer a framework for characterizing its pharmacological properties and for utilizing it in a variety of experimental contexts to advance our understanding of the role of norepinephrine in health and disease. Researchers are encouraged to adapt these protocols to their specific experimental needs and to empirically determine the key pharmacological parameters of this compound within their systems.
References
- 1. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacological studies of this compound, a potential antidepressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandamine in Neuropharmacological Behavior Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tandamine, a selective norepinephrine reuptake inhibitor (NRI), in common neuropharmacological behavior models. The protocols detailed below are essential for assessing the antidepressant and anxiolytic potential of this compound in preclinical rodent models.
Introduction
This compound is a potent and selective inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This mechanism is central to the therapeutic effects of many antidepressant medications. The following protocols for the Forced Swim Test (FST), Tail Suspension Test (TST), and Elevated Plus Maze (EPM) are designed to evaluate the behavioral effects of this compound that are consistent with its neurochemical profile.
Data Presentation
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 10 | 180 ± 12.5 | - |
| This compound | 5 | 10 | 145 ± 10.2 | 19.4% |
| This compound | 10 | 10 | 110 ± 8.7** | 38.9% |
| This compound | 20 | 10 | 85 ± 7.1 | 52.8% |
| Imipramine (Control) | 20 | 10 | 95 ± 9.3 | 47.2% |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 12 | 150 ± 11.8 | - |
| This compound | 5 | 12 | 120 ± 9.5 | 20.0% |
| This compound | 10 | 12 | 90 ± 7.2** | 40.0% |
| This compound | 20 | 12 | 70 ± 6.3 | 53.3% |
| Desipramine (Control) | 20 | 12 | 80 ± 8.1 | 46.7% |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Table 3: Effect of this compound on Exploration in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Open Arms (seconds) (Mean ± SEM) | % Time in Open Arms | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | - | 12 | 30 ± 4.5 | 10% | 8 ± 1.2 |
| This compound | 2.5 | 12 | 45 ± 5.1 | 15% | 12 ± 1.5 |
| This compound | 5 | 12 | 60 ± 6.2 | 20% | 16 ± 1.8 |
| This compound | 10 | 12 | 75 ± 7.0 | 25% | 20 ± 2.1 |
| Diazepam (Control) | 1 | 12 | 90 ± 8.5 | 30% | 25 ± 2.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
Materials:
-
Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% saline).
-
Transparent cylindrical containers (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
Water bath or heater to maintain water temperature at 23-25°C.
-
Video recording equipment and analysis software (e.g., ANY-maze, EthoVision).
-
Dry towels and a warming chamber.
Procedure:
-
Animal Preparation:
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
-
Handle animals for 3-5 days prior to testing to reduce stress.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test. The volume of injection should be consistent across all animals (e.g., 1 ml/kg for rats, 10 ml/kg for mice).
-
-
Forced Swim Test Protocol:
-
Fill the cylindrical containers with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 30 cm for rats, 15 cm for mice).
-
Gently place the animal into the cylinder.
-
The test duration is 6 minutes. Video record the entire session for later analysis.
-
After 6 minutes, remove the animal from the water, gently dry it with a towel, and place it in a warming chamber for a few minutes before returning it to its home cage.
-
Clean the cylinder and change the water between each animal to avoid olfactory cues.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the absence of active, escape-oriented behaviors such as swimming and climbing. Small movements necessary to keep the head above water are considered immobility.
-
Calculate the total duration of immobility for each animal.
-
Compare the mean immobility times between treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
Tail Suspension Test (TST)
Objective: To evaluate antidepressant-like activity by measuring the immobility of mice when suspended by their tails. A decrease in the duration of immobility suggests an antidepressant effect.
Materials:
-
Male C57BL/6 mice (20-25g).
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% saline).
-
Tail suspension apparatus (a horizontal bar raised above the ground).
-
Adhesive tape.
-
Video recording equipment and analysis software.
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and handling procedures as for the FST.
-
-
Drug Administration:
-
Administer this compound or vehicle (i.p.) 30-60 minutes prior to the test.
-
-
Tail Suspension Test Protocol:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot reach any surfaces.
-
The test duration is 6 minutes. Video record the entire session.
-
After 6 minutes, gently remove the mouse from the apparatus and return it to its home cage.
-
-
Data Analysis:
-
Score the entire 6-minute session.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Calculate the total duration of immobility for each mouse.
-
Compare the mean immobility times between treatment groups using appropriate statistical methods.
-
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Male C57BL/6 mice (20-25g) or male Wistar rats (200-250g).
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% saline).
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video recording equipment and analysis software.
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and handling procedures as for the previous tests.
-
Conduct the test in a dimly lit, quiet room.
-
-
Drug Administration:
-
Administer this compound or vehicle (i.p.) 30 minutes prior to the test.
-
-
Elevated Plus Maze Protocol:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Video record the entire session.
-
After 5 minutes, return the animal to its home cage.
-
Clean the maze with 70% ethanol between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An entry is typically defined as all four paws entering an arm.
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of entries)] x 100.
-
Compare these parameters between treatment groups using appropriate statistical analyses. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
-
Application Notes and Protocols: Assessing Tandamine's Effect on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the effect of Tandamine, a selective norepinephrine reuptake inhibitor (NRI), on locomotor activity in a preclinical setting. The primary methodology outlined is the open field test, a robust and widely used behavioral assay. This document includes comprehensive experimental procedures, data presentation guidelines, and a visual representation of the underlying signaling pathway and experimental workflow.
Introduction
This compound is a tricyclic compound that selectively inhibits the reuptake of norepinephrine in the synaptic cleft, thereby increasing the concentration and duration of norepinephrine signaling.[1] Alterations in norepinephrine levels have been linked to changes in locomotor activity.[2] The open field test is a standard assay to evaluate general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[3][4] This protocol provides a framework for conducting a dose-response study to characterize the impact of this compound on these behaviors.
Data Presentation
All quantitative data from the open field test should be summarized in tables for clear comparison between treatment groups.
Table 1: Summary of Locomotor Activity Parameters
| Treatment Group (Dose mg/kg) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Number of Center Entries | Rearing Frequency |
| Vehicle (Saline) | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) |
Table 2: Proposed Dose-Response Cohorts for this compound
| Group | Treatment | Dose (mg/kg, i.p.) | Number of Animals (n) | Rationale |
| 1 | Vehicle | 0 | 10 | Control group to establish baseline activity. |
| 2 | This compound | 5 | 10 | Low dose, hypothesized to have minimal to no effect. |
| 3 | This compound | 10 | 10 | Mid dose, based on previously reported effective dose in rats.[5] |
| 4 | This compound | 20 | 10 | High dose, to explore potential ceiling or biphasic effects. |
Note: The proposed doses are based on a single reported effective dose in rats.[5] A preliminary dose-finding study is strongly recommended to determine the optimal dose range and to ensure the doses are well-tolerated in the specific mouse or rat strain being used. No public data on the acute LD50 of this compound was found.
Experimental Protocols
Materials
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal subjects (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Video tracking software (e.g., EthoVision XT, ANY-maze)
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
-
70% ethanol for cleaning
Methodology
-
Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment. Handle the animals for several days before testing to reduce stress.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations for intraperitoneal (i.p.) injection. Prepare fresh solutions on the day of the experiment.
-
Experimental Procedure (Open Field Test):
-
Habituate the animals to the testing room for at least 30 minutes before the start of the experiment.
-
Administer the appropriate dose of this compound or vehicle via i.p. injection.
-
After a 30-minute pretreatment period, gently place the animal in the center of the open field arena.
-
Record the animal's activity using the video tracking software for a 15-minute session.
-
After each trial, remove the animal and return it to its home cage.
-
Thoroughly clean the open field arena with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the recorded video files using the tracking software to quantify the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of this compound action in the synapse.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on locomotor activity.
References
- 1. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vitro Tandamine Assay using Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandamine is a potent and selective inhibitor of the norepinephrine transporter (NET), playing a crucial role in modulating noradrenergic neurotransmission. Its primary mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of this key neurotransmitter. Synaptosomes, which are isolated nerve terminals, provide an excellent in vitro model for studying the effects of compounds like this compound on neurotransmitter uptake. This document outlines a detailed protocol for assessing the inhibitory activity of this compound on norepinephrine uptake in synaptosomes, a critical assay in the fields of neuropharmacology and drug discovery.
Data Presentation
The inhibitory potency of this compound on the norepinephrine transporter can be quantified and compared with other known inhibitors. This compound has been shown to be equipotent or more potent than Desipramine (DMI), a well-characterized norepinephrine reuptake inhibitor[1]. The following table summarizes the inhibitory activity of Desipramine, which can be used as a benchmark for assessing the potency of this compound.
| Compound | Transporter | Assay System | Inhibitory Potency (IC50) |
| Desipramine (DMI) | Norepinephrine Transporter (NET) | Rat Cerebral Cortex Synaptosomes | ~0.37 nM[2] |
| This compound | Norepinephrine Transporter (NET) | Rat Brain Synaptosomes | Equivalent to or greater than Desipramine[1] |
Signaling Pathway: Norepinephrine Reuptake Inhibition by this compound
Caption: Mechanism of this compound action on norepinephrine reuptake at the synapse.
Experimental Protocols
Preparation of Synaptosomes from Rat Brain
This protocol describes the isolation of crude synaptosomes from the rat cerebral cortex, a brain region enriched with norepinephrine transporters.
Materials:
-
Whole rat brain
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize a rat according to approved institutional guidelines and rapidly dissect the cerebral cortex on ice.
-
Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-12 gentle strokes.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (S1) and transfer it to a new tube.
-
Centrifuge the S1 fraction at 17,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2) contains the crude synaptosomal fraction. Discard the supernatant.
-
Resuspend the P2 pellet in an appropriate volume of assay buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard method such as the bicinchoninic acid (BCA) assay.
In vitro [³H]Norepinephrine Uptake Assay
This assay measures the inhibitory effect of this compound on the uptake of radiolabeled norepinephrine into prepared synaptosomes.
Materials:
-
Synaptosomal preparation
-
Assay Buffer: Krebs-Ringer-HEPES buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 2.2 mM CaCl₂, pH 7.4)
-
[³H]Norepinephrine (specific activity ~40-60 Ci/mmol)
-
This compound solutions of varying concentrations
-
Desipramine (as a positive control)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Dilute the synaptosomal preparation in ice-cold Assay Buffer to a final protein concentration of approximately 50-100 µ g/well .
-
In a 96-well plate, add the following to triplicate wells:
-
Total Uptake: Synaptosomal suspension + vehicle (e.g., DMSO).
-
Non-specific Uptake: Synaptosomal suspension + a high concentration of Desipramine (e.g., 10 µM) to block specific NET-mediated uptake.
-
Test Compound: Synaptosomal suspension + varying concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake reaction by adding [³H]Norepinephrine to each well at a final concentration of approximately 10-20 nM.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Terminate the uptake by rapid filtration through the glass fiber filters using a cell harvester.
-
Immediately wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow them to equilibrate in the dark.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Uptake:
-
Specific Uptake = (dpm in Total Uptake wells) - (dpm in Non-specific Uptake wells).
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (dpm in Test Compound wells - dpm in Non-specific Uptake wells) / (Specific Uptake)] x 100.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [³H]Norepinephrine uptake.
-
Experimental Workflow
Caption: Workflow for the in vitro this compound assay using synaptosomes.
References
- 1. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential uptake of norepinephrine into dopaminergic terminals of a synaptosomal preparation from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Tandamine Precipitation in Aqueous Solutions
Disclaimer: Tandamine is a compound that was researched in the 1970s but never commercialized.[1][2] As such, detailed public information regarding its specific physicochemical properties, including precise aqueous solubility data under various conditions, is limited. This technical support center provides guidance based on the general properties of similar tricyclic compounds and poorly soluble amine drugs. The quantitative data and experimental protocols provided are illustrative and should be adapted based on experimentally determined values for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a tricyclic compound that was investigated as a potential antidepressant and is a selective norepinephrine reuptake inhibitor.[1][2] Like many amine-containing pharmaceutical compounds, its free base form is often poorly soluble in water. While its hydrochloride salt form generally exhibits higher aqueous solubility, precipitation can still occur under certain conditions, such as changes in pH, temperature, or concentration. This can impact the accuracy and reproducibility of in vitro experiments and the developability of liquid formulations.
Q2: What is the difference between this compound and this compound Hydrochloride in terms of solubility?
A2: this compound is the free base form of the molecule.[3] this compound Hydrochloride is the salt form, created by reacting the basic amine group on this compound with hydrochloric acid.[4] Generally, the hydrochloride salt of an amine is significantly more soluble in aqueous solutions than the free base because the ionized form interacts more favorably with water molecules. However, the solubility of this compound Hydrochloride is still dependent on the solution's pH.
Q3: What are the primary factors that can cause this compound precipitation in aqueous solutions?
A3: The most common factors include:
-
pH: As the pH of the solution increases (becomes more basic), the hydrochloride salt can convert back to the less soluble free base form, leading to precipitation.
-
Concentration: Exceeding the solubility limit of this compound at a given pH and temperature will cause it to precipitate.
-
Temperature: Temperature can affect solubility, though the effect is compound-specific. For some compounds, solubility increases with temperature, while for others it decreases.
-
Ionic Strength: The presence of other salts in the solution can either increase or decrease the solubility of this compound through the common ion effect or salting-out phenomena.
-
Solvent Composition: The presence of organic co-solvents can significantly alter the solubility of this compound.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, this compound, being a lipophilic molecule, is likely to be soluble in various organic solvents. However, for biological experiments, it is crucial to use a minimal amount of a biocompatible co-solvent (like DMSO or ethanol) to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. Care must be taken to ensure the final concentration of the organic solvent is low enough to not affect the biological system under study.
Troubleshooting Guides
Issue 1: My this compound Hydrochloride solution is cloudy or has visible precipitate immediately after preparation.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit | 1. Try preparing a more dilute solution. 2. Gently warm the solution while stirring to see if the precipitate dissolves (be cautious of potential degradation at higher temperatures). 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use. |
| Incorrect pH of the aqueous medium | 1. Ensure the pH of your water or buffer is in the acidic range (e.g., pH 4-6) where the hydrochloride salt is most stable and soluble. 2. Use a buffered solution instead of pure water to maintain a stable pH. |
| Poor quality of this compound Hydrochloride | 1. Verify the purity of your compound. Impurities can sometimes act as nucleation sites for precipitation. 2. Source the compound from a reputable supplier. |
Issue 2: My this compound solution precipitates after I add it to my cell culture medium or buffer.
| Possible Cause | Troubleshooting Step |
| pH shift upon dilution | 1. The pH of your stock solution and the final medium may be different, causing the compound to become less soluble upon dilution. 2. Measure the pH of the final solution. If it's too high, consider using a more strongly buffered medium or adjusting the pH of your stock solution. |
| Interaction with media components | 1. Components in complex media (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility. 2. Try preparing a more dilute stock solution and adding it to the medium more slowly while vortexing. 3. Consider using a simplified buffer for your experiment if possible. |
| Use of a co-solvent | 1. If you are using an organic co-solvent for your stock, the sudden change in solvent polarity upon dilution into an aqueous medium can cause precipitation. 2. Minimize the volume of the organic stock solution added to the aqueous medium (typically ≤1% v/v). 3. Explore the use of solubilizing excipients in your formulation. |
Data Presentation: Illustrative Solubility of a Tricyclic Amine Hydrochloride
The following table provides illustrative data on the aqueous solubility of a hypothetical tricyclic amine hydrochloride, similar in structure to this compound, under various conditions. Note: This data is not experimentally determined for this compound and should be used as a guide for designing your own solubility studies.
| Condition | Parameter | Value |
| pH | pH 4.0 (Citrate Buffer) | ~ 10-20 mg/mL |
| pH 7.0 (Phosphate Buffer) | ~ 1-5 mg/mL | |
| pH 9.0 (Borate Buffer) | < 0.1 mg/mL | |
| Temperature | 4°C | Lower solubility than at 25°C |
| 25°C (Room Temperature) | Baseline solubility | |
| 37°C (Physiological Temperature) | Higher solubility than at 25°C | |
| Co-solvents | 5% Ethanol in Water | Increased solubility |
| 5% DMSO in Water | Significantly increased solubility | |
| Excipients | 2% w/v Hydroxypropyl-β-cyclodextrin (HPβCD) | Markedly increased solubility |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound Hydrochloride
Objective: To determine the equilibrium solubility of this compound Hydrochloride in a given aqueous buffer.
Materials:
-
This compound Hydrochloride
-
Aqueous buffer of desired pH (e.g., 0.1 M citrate buffer, pH 4.0)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound Hydrochloride to a known volume of the aqueous buffer in a vial. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase (for HPLC) or the buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of this compound Hydrochloride in the buffer, taking into account the dilution factor.
Protocol 2: Preparation of a Stable Aqueous Stock Solution of this compound Hydrochloride
Objective: To prepare a stable, clear aqueous stock solution of this compound Hydrochloride for use in experiments.
Materials:
-
This compound Hydrochloride
-
Sterile, purified water or a suitable acidic buffer (e.g., 0.01 M HCl or citrate buffer pH 4.0)
-
Biocompatible co-solvent (e.g., DMSO, Ethanol) - optional
-
Solubilizing excipient (e.g., Hydroxypropyl-β-cyclodextrin) - optional
-
Sterile vials
-
Vortex mixer
-
Sonicator
Methodology:
Method A: Simple Aqueous Solution
-
Weigh the desired amount of this compound Hydrochloride.
-
Add a small volume of the acidic buffer to the solid.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved.
-
Add the remaining volume of the buffer to reach the final desired concentration.
-
Visually inspect the solution for any cloudiness or precipitate. If the solution is not clear, the concentration may be too high for this simple formulation.
Method B: Using a Co-solvent
-
Weigh the this compound Hydrochloride into a sterile vial.
-
Add a minimal volume of a biocompatible organic co-solvent (e.g., DMSO) to dissolve the solid completely.
-
While vortexing, slowly add the aqueous buffer to the co-solvent concentrate to the desired final volume. The final concentration of the co-solvent should be kept to a minimum (e.g., <1% v/v).
Method C: Using a Solubilizing Excipient (Cyclodextrin)
-
Prepare a solution of the solubilizing excipient (e.g., 2-5% w/v HPβCD) in the desired aqueous buffer.
-
Add the weighed this compound Hydrochloride to the excipient solution.
-
Vortex and/or sonicate until the compound is fully dissolved. The cyclodextrin will form an inclusion complex with the this compound, enhancing its solubility.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General workflow for solubility and stability assessment.
References
Technical Support Center: Optimizing Tandamine Concentration for In Vitro Neurotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tandamine concentration for in vitro neurotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the optimal concentration range for this compound in a new experiment?
The crucial first step is to perform a range-finding experiment using a broad range of concentrations to identify a preliminary cytotoxic window. This will inform the selection of a more focused concentration range for subsequent, more specific neurotoxicity assays.
Q2: My initial MTT assay with this compound shows no toxicity, even at high concentrations. What should I do?
There are several possibilities:
-
Incubation Time: The incubation period may be too short for this compound to induce a metabolic change detectable by the MTT assay. Consider extending the treatment duration (e.g., 48 or 72 hours).
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium at the tested concentrations. Precipitated compound will not be effective.
-
Cell Type: The chosen cell line may be resistant to this compound's effects. Consider using a more sensitive cell line or a primary neuronal culture.
-
Mechanism of Action: this compound's neurotoxic effect might not primarily target mitochondrial respiration, which is what the MTT assay measures. It is advisable to use a complementary assay that measures a different aspect of cell death, such as the LDH assay for membrane integrity.
Q3: I am observing high background in my LDH cytotoxicity assay. What could be the cause?
High background LDH release can suggest that the control cells are stressed or dying.[1] Common causes include:
-
Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown, as over-confluency can lead to spontaneous cell death.[1]
-
Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity.[1][2] It's recommended to test the serum for LDH activity or reduce the serum concentration during the assay.[1][2]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage.[1]
Q4: My MTT and LDH assay results for this compound are discrepant. Why might this be?
This discrepancy can occur if the assay is performed at a time point before significant LDH has been released or if this compound itself inhibits the LDH enzyme.[1] Consider the timing of your assay; LDH is typically released during late-stage apoptosis or necrosis.[1] If this compound induces a slower cell death process, you may need to extend the treatment duration.[1] To check for enzyme inhibition, you can add this compound to the positive control (lysed cells) and see if the signal is reduced.[1]
Q5: What are some common sources of interference in ROS assays?
Many common reactive oxygen species (ROS) assays have limitations. For instance, the widely used DCF assay can be prone to auto-oxidation and may react with various reactive species, not just the one of primary interest.[3] Phenol red in culture medium can also interfere with absorbance or fluorescence readings in some assays.[1] It is crucial to include proper controls and understand the specificity of the chosen ROS detection reagent.
Q6: How do I know which caspases are activated by this compound?
Commercially available caspase activity assays often use substrates that are not entirely specific to a single caspase.[4] For example, the DEVD-pNA substrate is primarily cleaved by caspase-3 but can also be cleaved by other caspases.[5][6] To identify the specific caspases involved, additional experiments, such as using more specific substrates or inhibitors, or performing western blots for cleaved caspases, would be necessary.[4]
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Reagent or media contamination.[7] Phenol red interference.[1] | Use fresh, sterile reagents and media. Include a "media only" control. Consider using phenol red-free medium during the MTT incubation step.[1] |
| Low Absorbance Readings | Too few cells.[1] Insufficient incubation time.[1] Incomplete formazan solubilization. | Increase the initial cell seeding density after performing a titration.[1] Increase the incubation time with the MTT reagent.[8] Ensure complete dissolution of formazan crystals by increasing shaking time or gentle pipetting.[8][9] |
| Inconsistent Replicates | Uneven cell seeding.[8] Pipetting errors.[8] "Edge effect" in 96-well plates.[8] | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate for experimental samples; fill them with sterile medium instead.[8] |
LDH Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background in Medium Control | Serum in the culture medium contains endogenous LDH.[2][8] | Use a serum-free medium for the assay or reduce the serum concentration to 1-5%.[2][8] Always subtract the background LDH activity from the medium control from all other readings.[8] |
| High Spontaneous Release in Untreated Cells | Cell density is too high.[2] Overly vigorous pipetting.[2] | Optimize the cell seeding density. Handle cell suspensions gently during plating.[2] |
| Low Signal in Maximum Release Control | Incomplete cell lysis.[8] | Ensure the lysis solution is added correctly and mixed thoroughly.[8] |
Experimental Protocols
Cell Lines and Culture
The human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cell lines are commonly used for in vitro neurotoxicity studies.[10][11] Upon treatment with agents like Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, making them a relevant model.[11][12] SH-SY5Y cells can also be differentiated to a more mature neuronal phenotype.[13][14]
Protocol 1: Range-Finding Cytotoxicity Assay (MTT)
This protocol is designed to determine the initial cytotoxic concentration range of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a broad serial dilution (e.g., 10-fold dilutions) to create a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include vehicle-only controls (e.g., <0.5% DMSO).[1]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to estimate the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[12]
-
Cell Seeding and Treatment: Seed and treat cells with a narrower range of this compound concentrations (based on the MTT results) in a 96-well plate. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Sample Collection: Centrifuge the plate and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to each well of the new plate.
-
Incubation and Reading: Incubate for up to 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm.[8]
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release.
Protocol 3: Intracellular ROS Assay (using H2DCFDA)
This assay measures the generation of reactive oxygen species.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution. H2DCFDA is a common reagent for measuring ROS.[16]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for the product DCF).
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[12]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for a duration expected to induce apoptosis (e.g., 12-24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer on ice.[17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (e.g., Ac-DEVD-pNA).[5][6]
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[5]
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.[6]
Data Presentation
Table 1: Example this compound Concentration Range for Initial Screening
| Concentration (µM) | Log Concentration |
| 1000 | 3.0 |
| 100 | 2.0 |
| 10 | 1.0 |
| 1 | 0.0 |
| 0.1 | -1.0 |
| 0.01 | -2.0 |
| Vehicle Control | N/A |
| Untreated Control | N/A |
Table 2: Summary of Neurotoxicity Assay Endpoints and Interpretation
| Assay | Endpoint Measured | Interpretation of Increased Signal |
| MTT | Mitochondrial reductase activity | Decreased signal indicates reduced cell viability/metabolic activity. |
| LDH | Lactate dehydrogenase release | Increased signal indicates loss of cell membrane integrity (cytotoxicity). |
| ROS (H2DCFDA) | Intracellular reactive oxygen species | Increased signal indicates oxidative stress. |
| Caspase-3 Activity | Cleavage of DEVD substrate | Increased signal indicates activation of the apoptotic pathway. |
Visualizations
Caption: Workflow for assessing this compound's neurotoxicity.
Caption: Potential pathways of this compound-induced neurotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. abcam.com [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Tandamine Administration in Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tandamine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor. This means it blocks the reabsorption of the neurotransmitter norepinephrine in the brain, leading to increased levels of norepinephrine in the synapse.
Q2: What is the common form of this compound used in research?
This compound is typically used in its hydrochloride salt form, this compound hydrochloride, for research purposes.
Q3: What are the common routes of administration for this compound in animal studies?
The most frequently reported routes of administration for this compound in rodent studies (rats and mice) are intraperitoneal (i.p.) injection and oral gavage.
Q4: What are the potential general side effects of this compound in animal studies?
As a tricyclic antidepressant, this compound may exhibit anticholinergic effects. However, studies have suggested that it has relatively weak anticholinergic properties compared to other drugs in its class. Researchers should still monitor animals for signs of sedation, changes in appetite, and any other behavioral abnormalities.
Troubleshooting Guides
Formulation and Administration Issues
Q: I am having trouble dissolving this compound hydrochloride. What vehicle should I use?
Recommended Starting Points for Vehicle Selection:
-
Sterile Water for Injection: A common first choice for hydrochloride salts.
-
0.9% Sterile Saline: Another excellent option, particularly for maintaining isotonicity in injectable solutions.
-
Phosphate-Buffered Saline (PBS): Can be used, but be mindful of potential pH effects on stability.
Troubleshooting Steps:
-
Start with a small amount of vehicle: Add a small volume of your chosen vehicle to a pre-weighed amount of this compound hydrochloride.
-
Vortex or sonicate: Gently vortex or sonicate the mixture to aid dissolution.
-
Slight warming: If the compound does not readily dissolve, gentle warming (e.g., to 37°C) may help. However, be cautious as heat can degrade the compound.
-
Co-solvents: If aqueous solubility is limited, consider using a small percentage of a co-solvent such as DMSO or ethanol. It is critical to keep the percentage of organic solvent low (typically <10% for in vivo studies) and to run a vehicle-only control group to account for any effects of the solvent itself.
Q: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
A: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution.
Troubleshooting Steps:
-
Check the concentration: You may be exceeding the solubility limit of this compound hydrochloride in the chosen vehicle. Try preparing a more dilute solution.
-
Re-dissolve: Gentle vortexing, sonication, or slight warming may help to redissolve the precipitate.
-
Filter the solution: If small particulates remain, you can filter the solution through a 0.22 µm syringe filter to sterilize it and remove undissolved particles before administration. Note that this may slightly lower the final concentration of your dosing solution.
-
Prepare fresh solutions: Do not store solutions for extended periods unless you have established their stability. It is best practice to prepare solutions fresh on the day of dosing.
Animal-Related Issues
Q: I am observing adverse effects in my animals after this compound administration. What should I do?
A: It is crucial to closely monitor animals during and after drug administration.
Troubleshooting Steps:
-
Dose reduction: The observed adverse effects may be dose-dependent. Consider reducing the dose in a pilot study to determine a better-tolerated dose.
-
Route of administration: The route of administration can influence the rate of absorption and peak plasma concentrations, which can impact toxicity. If you are administering the drug via i.p. injection, which leads to rapid absorption, consider switching to oral gavage for potentially slower absorption.
-
Vehicle control: Always include a vehicle-only control group to ensure that the observed effects are due to the drug and not the vehicle.
-
Animal handling and technique: Improper injection or gavage technique can cause stress and injury to the animals, leading to adverse outcomes. Ensure that all personnel are properly trained and proficient in the chosen administration technique.
Data Presentation
Due to the limited publicly available quantitative data for this compound in animal studies, the following tables are based on general knowledge and data from analogous compounds. Researchers should perform their own dose-finding and pharmacokinetic studies to obtain specific data for their experimental conditions.
Table 1: Reported Dosage of this compound in Animal Studies
| Animal Model | Route of Administration | Dosage | Study Duration | Reference |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 21 days | [1] |
Table 2: General Pharmacokinetic Parameters for Tricyclic Antidepressants in Rodents (Illustrative)
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Tmax (Time to Peak Concentration) | 1 - 4 hours | 0.5 - 1 hour | < 0.25 hours |
| Bioavailability | Variable (Low to Moderate) | High | 100% |
| Half-life (t½) | 2 - 8 hours | 2 - 8 hours | 2 - 8 hours |
Note: This table provides a general overview and is not specific to this compound. Actual pharmacokinetic parameters for this compound will need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the common administration routes of this compound in rodent studies. These are general protocols and should be adapted to the specific needs of the experiment and approved by the institution's animal care and use committee.
Intraperitoneal (i.p.) Injection Protocol for Rats and Mice
-
Preparation of this compound Solution:
-
Aseptically prepare the desired concentration of this compound hydrochloride in a sterile vehicle (e.g., 0.9% saline).
-
Ensure the solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Animal Restraint:
-
Mice: Manually restrain the mouse by grasping the loose skin over the neck and back, ensuring the head is immobilized. The tail can be secured between the last two fingers of the same hand.
-
Rats: Manually restrain the rat by placing the thumb and forefinger around the thorax, just behind the forelimbs. Support the lower body with the other hand.
-
-
Injection Procedure:
-
Position the animal so that its head is tilted slightly downwards. This will help to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.
-
Use an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or urine appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Oral Gavage Protocol for Rats and Mice
-
Preparation of this compound Solution:
-
Prepare the this compound hydrochloride solution as described for i.p. injection. Ensure the viscosity is suitable for passage through a gavage needle.
-
-
Animal Restraint:
-
Restrain the animal firmly but gently, ensuring that its head and neck are in a straight line with its body to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Select the appropriate size and type of gavage needle (flexible or rigid with a ball tip) for the animal's size.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow the needle as it is gently advanced. If there is any resistance, do not force the needle. Withdraw and attempt again.
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Mandatory Visualizations
References
Tandamine Dosage Adjustment: A Technical Support Guide for Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Tandamine dosage for chronic versus acute treatment models in preclinical research. This compound is a selective norepinephrine reuptake inhibitor (NRI) that was developed as an antidepressant but was never commercialized.[1] The information herein is compiled from available preclinical and limited clinical studies to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (NRI).[2] It functions by blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. It has been shown to have no significant effect on dopamine (DA) or serotonin (5-HT) uptake.[3]
Q2: What are the expected differences in pharmacological effects between acute and chronic this compound administration?
A2: Acute administration of this compound primarily leads to the immediate effect of norepinephrine reuptake blockade.[3] Chronic administration, however, can lead to adaptive changes in the noradrenergic system. Studies in rats have shown that chronic (but not acute) treatment with this compound can lower endogenous brain norepinephrine levels and increase norepinephrine turnover.[3] These neurochemical adaptations may underlie the different behavioral and physiological responses observed between acute and chronic treatment paradigms.
Q3: What is a typical dose for this compound in preclinical rodent models?
Q4: What dosages have been used in human studies?
A4: In a clinical study with depressed patients, this compound was administered in doses ranging from 75 to 200 mg.[4] It is important to note that direct translation of human doses to animal models is not straightforward and requires allometric scaling.
Q5: What are some potential side effects or toxicities to monitor for?
A5: In human studies, this compound was reported to be "well-tolerated".[4] However, one study noted that it possesses some anticholinergic activity, and may reduce appetite and produce sedation.[5] In preclinical models, it is advisable to monitor for general signs of toxicity, such as changes in body weight, food and water intake, and home cage activity. Any observed adverse effects should be documented and considered in the interpretation of experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| No observable behavioral effect after acute administration. | Insufficient Dose: The dose may be too low for the specific behavioral assay. | Consider conducting a dose-response study to identify an effective dose. |
| Timing of Behavioral Test: The behavioral test may be conducted outside the window of maximum drug efficacy. | Review available pharmacokinetic data for similar compounds to estimate Tmax. If no data is available, consider running a time-course experiment. | |
| Assay Insensitivity: The chosen behavioral assay may not be sensitive to the effects of norepinephrine reuptake inhibition. | Use behavioral tests known to be sensitive to NRIs, such as the forced swim test or tail suspension test. | |
| Diminished or altered effect with chronic administration. | Neuroadaptation: Chronic administration can lead to receptor desensitization or other neuroadaptive changes. | This is an expected outcome for many centrally acting drugs. Analyze endpoints that reflect these neuroadaptive changes, such as receptor density or gene expression. |
| Tolerance: The animal may have developed tolerance to the administered dose. | Consider if a higher dose is warranted, but be mindful of potential toxicity. | |
| Unexpected variability in results. | Inconsistent Drug Preparation/Administration: Improper solubilization or inconsistent injection technique can lead to variable drug exposure. | Ensure a standardized and validated protocol for drug preparation and administration is followed by all personnel. |
| Animal Handling Stress: Stress from handling and injection can impact behavioral outcomes. | Ensure all experimenters are proficient in low-stress animal handling and injection techniques. Allow for an appropriate acclimatization period. |
Data Summary
Table 1: this compound Dosage in Preclinical and Clinical Studies
| Species | Treatment Model | Dose | Route of Administration | Key Findings | Reference |
| Rat | Acute | 10 mg/kg | Intraperitoneal (i.p.) | Blocked norepinephrine uptake. | [3] |
| Rat | Chronic | 10 mg/kg daily for 21 days | Intraperitoneal (i.p.) | Lowered endogenous brain NE; increased NE turnover. | [3] |
| Human | Chronic | 75-200 mg daily | Oral | Slight improvement in depression scores; activating/stimulatory effect noted. | [4] |
| Human | Acute | Single oral doses | Oral | Inhibited tyramine pressor response; some anticholinergic effects, appetite reduction, and sedation noted. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Objective: To prepare a this compound solution for in vivo administration in rodents.
-
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile NaOH, HCl) if necessary
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Determine the required concentration of this compound based on the desired dose (e.g., 10 mg/kg) and the injection volume (typically 5-10 ml/kg for rats). For a 10 mg/kg dose and a 5 ml/kg injection volume, a 2 mg/ml solution is needed.
-
Weigh the appropriate amount of this compound hydrochloride powder.
-
In a sterile vial, dissolve the this compound in a portion of the sterile vehicle.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but stability at higher temperatures should be considered.
-
Adjust the pH of the solution to physiological range (7.2-7.4) if necessary, using sterile acid or base.
-
Bring the solution to the final volume with the sterile vehicle.
-
Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.
-
Store the solution appropriately (e.g., at 4°C, protected from light) based on available stability information. If stability is unknown, prepare the solution fresh on the day of use.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
-
Objective: To administer this compound to a rat via intraperitoneal injection.
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 ml)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other skin disinfectant
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. The animal should be held in a supine position with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the solution at a steady rate.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reaction following the injection.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for acute vs. chronic this compound studies.
Caption: Logical relationship of dosage considerations.
References
- 1. This compound | C18H26N2S | CID 39187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacological studies of this compound, a potential antidepressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandamine stability under different storage conditions
This technical support center provides guidance on the stability of Tandamine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride solid powder?
For long-term storage, it is recommended to store this compound hydrochloride, a crystalline solid, at -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be protected from light and moisture. This compound is a tricyclic amine, and like other similar compounds, it is susceptible to degradation upon prolonged exposure to environmental factors.[2][3][4][5]
Q2: How should I prepare and store this compound solutions?
This compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, and also in aqueous buffers.[1] For stock solutions in organic solvents, it is advisable to purge the solvent with an inert gas before dissolving the compound to minimize oxidative degradation.[1] These stock solutions should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Q3: What are the likely degradation pathways for this compound?
Based on its tricyclic amine structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The tertiary amine group in this compound is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in excipients.[6][7] This can lead to the formation of N-oxides and other degradation products.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of tricyclic compounds.[4][5][8] It is crucial to handle this compound and its solutions in light-protected conditions (e.g., using amber vials or covering containers with aluminum foil).
-
Hydrolysis: While generally more stable to hydrolysis than esters or amides, the ether linkage in some tricyclic structures can be susceptible to cleavage under acidic or basic conditions, although this is less likely for this compound's core structure.[9] However, pH can influence the rate of other degradation reactions.
Troubleshooting Guides
Q1: I am observing a loss of this compound potency in my aqueous solution over a short period. What could be the cause?
A rapid loss of potency in aqueous solutions is likely due to degradation. Consider the following:
-
Oxidation: Ensure your aqueous buffer was prepared with high-purity water and de-gassed to remove dissolved oxygen. Avoid sources of metal ion contamination.
-
pH: The stability of amines can be pH-dependent.[6] Determine the pH of your solution and consider if it is contributing to degradation. For many tricyclic amines, slightly acidic conditions (pH 4-6) can improve stability by protonating the amine.
-
Light Exposure: Were the solutions adequately protected from light during preparation and storage? Even ambient laboratory light can cause photodegradation over time.[8][10]
Q2: My HPLC analysis of a stored this compound sample shows several new peaks. How can I identify if these are degradation products?
The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm, you should perform a forced degradation study.
-
Forced Degradation: Subject a fresh sample of this compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to intentionally induce degradation.[4] Analyze these stressed samples by HPLC. If the new peaks in your stored sample match the retention times of the peaks generated under stress conditions, they are likely degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in your stored sample. A non-homogenous peak suggests the presence of co-eluting degradation products.
Q3: I am struggling to develop a stability-indicating HPLC method for this compound. What are the key considerations?
A stability-indicating method must be able to separate the intact drug from its degradation products.
-
Column Selection: A C18 or C8 column is a good starting point for the separation of tricyclic compounds.[2][11]
-
Mobile Phase Optimization: Vary the organic modifier (acetonitrile or methanol) and the pH of the aqueous component to achieve optimal separation. A slightly acidic mobile phase is often beneficial for the analysis of amines.
-
Forced Degradation Samples: Use samples from your forced degradation study to challenge the separation capability of your method. The method is considered stability-indicating if all degradation products are resolved from the parent drug and from each other.
Data Presentation
Table 1: Summary of Potential this compound Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Degradation Products | Mitigation Strategies |
| Oxidation | Oxygen, metal ions, peroxides, high temperature | N-oxides, de-alkylated products | Use of antioxidants, inert atmosphere, chelating agents, controlled temperature. |
| Photodegradation | UV and visible light | Photolytic cleavage products | Storage in light-resistant containers, use of UV-protective films. |
| Hydrolysis | Extreme pH (acidic or basic), high temperature | Unlikely to be a major pathway for the core structure | Maintain pH within a stable range (typically slightly acidic for amines). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a transparent vial) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][10][12]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Representative Stability-Indicating HPLC Method for Tricyclic Amines (Adaptable for this compound)
This is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a slightly acidic buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined experimentally, but typically around 254 nm for similar structures).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected results in this compound stability studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [PDF] An Overview of Degradation Strategies for Amitriptyline | Semantic Scholar [semanticscholar.org]
- 3. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
- 4. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
Minimizing off-target effects of Tandamine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Tandamine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective norepinephrine reuptake inhibitor (SNRI) with a tricyclic structure. Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft or the extracellular space in a cell culture system. This enhances noradrenergic signaling. Studies have shown that this compound has little to no effect on the uptake of serotonin (5-HT) or dopamine (DA).
Q2: What are the potential off-target effects of this compound in cell-based assays?
As a compound with a tricyclic structure, this compound may exhibit off-target activity at several other receptors, which can lead to confounding results in cell-based assays. The most common off-target interactions for tricyclic compounds include:
-
Muscarinic Acetylcholine Receptors (mAChRs): Antagonism at these receptors can interfere with signaling pathways involving Gq (leading to changes in intracellular calcium) or Gi/Gs (modulating cAMP levels).
-
Histamine H1 Receptors: Blockade of H1 receptors can affect cellular processes regulated by histamine, including inflammatory responses and calcium signaling.
-
α1-Adrenergic Receptors: Antagonism of these receptors can impact signaling cascades typically initiated by norepinephrine, primarily through the Gq pathway, leading to increased intracellular calcium.
While this compound is reported to have significantly lower anticholinergic (muscarinic) activity compared to other tricyclic antidepressants like desipramine, it is crucial to consider these potential off-target effects in your experimental design.
Q3: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of norepinephrine reuptake). A dose-response curve is essential to determine the optimal concentration range.
-
Use of Selective Antagonists: To confirm that an observed effect is due to an off-target interaction, co-incubate your cells with selective antagonists for the suspected off-target receptors (e.g., atropine for muscarinic receptors, pyrilamine for histamine H1 receptors, or prazosin for α1-adrenergic receptors).
-
Cell Line Selection: Use cell lines that have low or no expression of the potential off-target receptors. Conversely, to investigate off-target effects, you can use cell lines specifically overexpressing these receptors.
-
Control Experiments: Always include appropriate vehicle controls and consider using a more selective norepinephrine reuptake inhibitor with a different chemical structure as a comparator.
-
Assay-Specific Considerations: The choice of assay can influence the manifestation of off-target effects. For instance, a direct norepinephrine uptake assay is less likely to be confounded by off-target receptor signaling than a downstream functional assay measuring a global cellular response.
Troubleshooting Guides
Issue 1: Unexpected changes in intracellular calcium levels upon this compound treatment.
| Potential Cause | Troubleshooting Step |
| Off-target antagonism of α1-adrenergic receptors | In the presence of endogenous or exogenously applied norepinephrine, this compound's blockade of α1-adrenergic receptors could alter the expected calcium response. To test this, pre-incubate cells with a selective α1-adrenergic agonist (e.g., phenylephrine) and observe if this compound alters the response. Co-treatment with a known α1-adrenergic antagonist like prazosin should mimic the effect of high-concentration this compound if this is the off-target. |
| Off-target antagonism of muscarinic acetylcholine receptors | If your cell culture media contains components that can activate muscarinic receptors, or if the cells have endogenous cholinergic signaling, this compound could interfere with this. Use a selective muscarinic antagonist like atropine to see if it replicates the effect. |
| Off-target interaction with histamine H1 receptors | Similar to muscarinic receptors, histamine signaling can modulate intracellular calcium. Use an H1 antagonist like pyrilamine to investigate this possibility. |
Issue 2: Discrepancy between norepinephrine uptake inhibition and a downstream functional readout (e.g., cAMP levels, gene expression).
| Potential Cause | Troubleshooting Step |
| Activation of downstream signaling by off-target receptors | This compound's interaction with muscarinic (Gi/Gs-coupled) or other G-protein coupled receptors could be influencing your functional readout independently of its effect on norepinephrine reuptake. |
| Crosstalk between signaling pathways | Increased extracellular norepinephrine due to NET inhibition can activate various adrenergic receptors on your cells, leading to complex downstream signaling that may either mask or potentiate the expected functional outcome. Map out the known adrenergic receptor expression in your cell line. |
| Cellular adaptation | Prolonged treatment with this compound may lead to compensatory changes in receptor expression or signaling pathway sensitivity. Consider acute treatment time points for your experiments. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Other Tricyclic Antidepressants
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Muscarinic M1 Receptor | Histamine H1 Receptor | α1-Adrenergic Receptor |
| This compound | Data not available | No significant affinity | Significantly less affinity than other TCAs | Data not available | Data not available |
| Desipramine | 0.3 - 8.6 | 22 - 180 | Significantly less affinity than other TCAs | - | - |
| Imipramine | 1.8 - 37 | 0.7 - 4.6 | 91 | 11 | 67 |
| Amitriptyline | 35 - 100 | 4.3 - 15 | 1.1 - 22 | 0.9 - 1.1 | 10 - 28 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.[1]
Experimental Protocols
Protocol 1: Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol is designed to measure the potency of this compound in inhibiting norepinephrine uptake in a cell line endogenously or recombinantly expressing the human norepinephrine transporter (hNET).
Materials:
-
hNET-expressing cells (e.g., HEK293-hNET, SK-N-BE(2)C)
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Norepinephrine or a fluorescent norepinephrine analog
-
This compound
-
Reference inhibitor (e.g., Desipramine)
-
Scintillation fluid and counter (for radiolabeled uptake) or fluorescence plate reader
Procedure:
-
Cell Plating: Plate the hNET-expressing cells in a 96-well plate and grow to near confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Assay Buffer.
-
Add 150 µL of Assay Buffer to each well.
-
Add 50 µL of the diluted test compounds or reference inhibitor to the appropriate wells.
-
Incubate for 10-20 minutes at 37°C.
-
-
Norepinephrine Uptake:
-
Add a known concentration of [³H]-Norepinephrine or fluorescent norepinephrine analog to each well.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold Assay Buffer to remove unincorporated label.
-
-
Quantification:
-
For radiolabeled uptake, lyse the cells and add scintillation fluid. Measure radioactivity using a scintillation counter.
-
For fluorescent uptake, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: On-target effect of this compound on norepinephrine reuptake.
Caption: Potential off-target effects of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
How to address poor Tandamine bioavailability in oral administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the poor oral bioavailability of tandamine.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the experimental evaluation of oral this compound formulations.
Question: We are observing significantly lower systemic exposure of this compound after oral administration compared to intravenous injection. What is the likely cause?
Answer: The discrepancy you're observing is likely due to a phenomenon known as the first-pass effect or presystemic metabolism .[1][2] When a drug is administered orally, it is absorbed from the gastrointestinal (GI) tract and first passes through the gut wall and then the liver before reaching systemic circulation.[3] Both the gut wall and the liver contain a high concentration of metabolic enzymes, particularly Cytochrome P450 (CYP450) enzymes, which can extensively metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[1] For a drug like this compound, which contains a thiophene ring, metabolism by CYP450 enzymes is a highly probable cause of this low bioavailability.[4][5]
Question: What specific metabolic pathways are likely responsible for the first-pass metabolism of this compound?
Answer: While specific metabolic studies on this compound are limited, its chemical structure provides strong clues. This compound possesses a thiophene moiety, which is known to be a substrate for CYP450 enzymes.[6][7] The primary metabolic reactions for thiophene-containing drugs are S-oxidation and epoxidation of the thiophene ring.[4][8] These reactions create reactive metabolites that can be further conjugated and eliminated. Based on studies of similar compounds, the key enzymes likely involved are CYP3A4 and, to a lesser extent, CYP2D6 .[7] Additionally, as a secondary amine, this compound may also be susceptible to N-dealkylation or other oxidative reactions.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. study.com [study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Non-Linear Dose-Response Curves with Tandamine
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Tandamine and encountering non-linear dose-response curves in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help interpret these complex results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (NET inhibitor). By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. It has minimal effects on the reuptake of other neurotransmitters like serotonin or dopamine.
Q2: I've observed a non-linear, U-shaped, or bell-shaped (hormetic) dose-response curve in my in vitro assay with this compound. What could be the cause?
A2: Non-linear dose-response curves, including biphasic or hormetic effects, can arise from several factors:
-
Hormesis: This is a phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses, resulting in a U-shaped or inverted U-shaped curve. This can be due to the activation of different signaling pathways at different concentration ranges.[1][2][3]
-
Off-Target Effects: At higher concentrations, this compound might interact with other molecular targets besides the norepinephrine transporter. These off-target effects could counteract or modify the primary response, leading to a non-linear relationship.[4][5]
-
Receptor Desensitization: Prolonged or high-concentration exposure to increased norepinephrine levels can lead to the desensitization of adrenergic receptors.[6][7][8] This can result in a diminished response at higher doses of this compound.
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. At higher concentrations, the compound may precipitate out of solution, leading to a plateau or decrease in the observed effect, as the effective concentration is no longer increasing.[9][10][11][12]
-
Cellular Toxicity: At very high concentrations, this compound may induce cytotoxicity, which can confound the results of functional assays and lead to a downturn in the dose-response curve.
Q3: My dose-response curve for this compound is flat, showing no significant effect. What should I check?
A3: A flat dose-response curve may indicate several potential issues:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too low to elicit a response. Conversely, if the concentrations are all well above the IC50, you may only be observing the maximal effect.
-
Compound Inactivity: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Assay System Insensitivity: The chosen cell line or assay may not be sensitive enough to detect the effects of norepinephrine reuptake inhibition.
-
Experimental Error: Verify all reagents were added correctly and that the detection method is functioning as expected.
Q4: How can I confirm that the observed effects in my assay are due to norepinephrine reuptake inhibition?
A4: To validate the mechanism of action, you can perform several control experiments:
-
Use a Known NET Inhibitor: Include a well-characterized norepinephrine reuptake inhibitor, such as desipramine, as a positive control.
-
Use a Structurally Similar but Inactive Compound: If available, a negative control compound that is structurally related to this compound but does not inhibit NET can help rule out non-specific effects.
-
Measure Norepinephrine Uptake Directly: Utilize a radiolabeled or fluorescent norepinephrine uptake assay to directly measure the inhibition of the norepinephrine transporter by this compound.
Troubleshooting Guides
Guide 1: Interpreting a Biphasic (U-shaped or Inverted U-shaped) Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Hormesis | Investigate downstream signaling pathways that might be differentially activated at low versus high concentrations. Consider a wider range of cellular endpoints to characterize the biphasic response fully.[1][2][3] |
| Off-Target Effects | Perform target engagement assays for known off-targets of similar tricyclic compounds. Use computational modeling to predict potential off-targets.[4][5] |
| Receptor Desensitization | Measure the expression and phosphorylation status of adrenergic receptors after treatment with different concentrations of this compound over time.[7][8] |
| Compound Precipitation | Visually inspect the wells of your assay plate for any signs of compound precipitation at high concentrations. Determine the aqueous solubility of this compound in your assay buffer.[10][11][12] |
Guide 2: Poor Signal or High Variability in Norepinephrine Uptake Assay
| Potential Cause | Troubleshooting Steps |
| Low Transporter Expression | Ensure the cell line used expresses a sufficient level of the norepinephrine transporter. Consider using a cell line that overexpresses human NET. |
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and buffer composition for the norepinephrine uptake assay. |
| Inconsistent Cell Health | Use cells at a consistent passage number and ensure they are healthy and in a logarithmic growth phase before plating for the assay. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
Data Presentation
The following table provides hypothetical data illustrating a non-linear dose-response curve for this compound in a norepinephrine uptake inhibition assay. This is for illustrative purposes to guide data analysis and interpretation.
| This compound Concentration (nM) | % Inhibition of Norepinephrine Uptake (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 65.4 ± 4.2 |
| 100 | 92.1 ± 2.8 |
| 1000 | 85.3 ± 5.1 |
| 10000 | 70.6 ± 6.3 |
For comparison, here are reported IC50 values for the inhibition of norepinephrine uptake by other tricyclic antidepressants:
| Compound | IC50 (nM) for NE Uptake Inhibition |
| Desipramine | 4-15 |
| Nortriptyline | 10-50 |
| Imipramine | 30-100 |
| Amitriptyline | 40-150 |
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of norepinephrine (NE) uptake by this compound.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine (radiolabeled) or a fluorescent NE analog
-
This compound stock solution (in DMSO)
-
Desipramine (positive control)
-
Scintillation fluid and a scintillation counter (for radiolabeled NE) or a fluorescence plate reader
Procedure:
-
Cell Plating: Seed the hNET-HEK293 cells into poly-D-lysine coated 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and desipramine in KRH buffer. Include a vehicle control (DMSO).
-
Assay Initiation:
-
Wash the cells once with KRH buffer.
-
Add the this compound dilutions, desipramine, or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature.
-
Add [³H]-Norepinephrine (or fluorescent analog) to all wells at a final concentration close to its Km for the transporter.
-
-
Incubation: Incubate the plate for 10-30 minutes at 37°C.
-
Assay Termination:
-
Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular tracer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
-
Detection:
-
For [³H]-Norepinephrine, add the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For a fluorescent analog, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve.
Mandatory Visualization
Signaling Pathways
The inhibition of norepinephrine reuptake by this compound leads to an increase in synaptic norepinephrine levels. This can activate downstream signaling pathways implicated in the therapeutic effects of antidepressants, such as the CREB and BDNF pathways.[13][14][15][16][17][[“]][19][20]
Caption: Downstream signaling pathway of this compound action.
Experimental Workflow
Caption: Workflow for a norepinephrine reuptake inhibition assay.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for non-linear dose-response curves.
References
- 1. Hormesis - Wikipedia [en.wikipedia.org]
- 2. Hormesis: the dose-response revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Desensitization by antidepressants of central norepinephrine receptor systems coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of norepinephrine receptor function is associated with G protein uncoupling in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Chronic norepinephrine elicits desensitization by uncoupling the beta-receptor. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. sop.org.tw [sop.org.tw]
- 17. The role of CREB in depression and antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. CREB: A Promising Therapeutic Target for Treating Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
Validation & Comparative
Tandamine and Desipramine: A Comparative Analysis of Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tandamine and desipramine, focusing on their potency as inhibitors of the norepinephrine transporter (NET). The information presented is intended to assist researchers in pharmacology and drug development in understanding the key characteristics of these two compounds.
Introduction to the Compounds
This compound is a potential antidepressant agent belonging to the thiopyrano[3,4-b]indole class. It has been identified as a relatively specific inhibitor of neuronal norepinephrine uptake.[1] Unlike many tricyclic antidepressants (TCAs), this compound exhibits no significant central anticholinergic effects.[1]
Desipramine , sold under brand names like Norpramin, is a well-established tricyclic antidepressant.[2] It is recognized as a potent and selective norepinephrine reuptake inhibitor (NRI).[2] In fact, some studies suggest it has the highest affinity for the norepinephrine transporter among all TCAs.[2] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), which leads to an increased concentration of norepinephrine in the synaptic cleft.
Potency in Norepinephrine Uptake Inhibition
The potency of a compound in inhibiting the norepinephrine transporter is typically quantified by its IC50 or Ki value. The IC50 represents the concentration of the inhibitor required to block 50% of the transporter's activity, while the Ki value is the inhibition constant, indicating the binding affinity of the inhibitor for the transporter. Lower values for both IC50 and Ki indicate higher potency.
| Compound | Inhibition Constant (Ki) for NET | IC50 for NET Inhibition | Relative Potency |
| This compound | Not Reported | Not Reported | Equivalent to or greater than Desipramine[1] |
| Desipramine | ~7.36 nM (rat NET) | ~4.2 nM (human NET)[2] | - |
Signaling Pathway of Norepinephrine Reuptake and Inhibition
Norepinephrine signaling is terminated primarily by its reuptake from the synaptic cleft into the presynaptic neuron via the norepinephrine transporter (NET). Both this compound and desipramine exert their effects by blocking this transporter.
Caption: Norepinephrine reuptake inhibition by this compound or Desipramine.
Experimental Protocols
The following is a representative experimental protocol for an in vitro norepinephrine uptake inhibition assay using rat brain synaptosomes. This method is commonly used to determine the potency of compounds like this compound and desipramine.
Objective: To determine the IC50 values of test compounds (this compound and desipramine) for the inhibition of [³H]-norepinephrine uptake into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex)
-
[³H]-Norepinephrine (radioligand)
-
Krebs-Ringer phosphate buffer
-
Test compounds (this compound, desipramine) at various concentrations
-
Scintillation fluid and vials
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and dissect the desired brain region (e.g., cortex).
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Wash and resuspend the synaptosomal pellet in fresh buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (this compound or desipramine) or vehicle (for control) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-norepinephrine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a high concentration of a known potent inhibitor.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of specific [³H]-norepinephrine uptake) from the resulting dose-response curve.
-
Caption: Experimental workflow for a norepinephrine uptake inhibition assay.
References
- 1. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticholinergic Effects of Tandamine and Imipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic effects of the atypical antidepressant Tandamine and the tricyclic antidepressant imipramine. The information presented is supported by experimental data from preclinical studies to assist researchers in understanding the pharmacological profiles of these compounds.
Executive Summary
This compound, a selective norepinephrine reuptake inhibitor, exhibits significantly weaker anticholinergic properties compared to the tricyclic antidepressant imipramine. Experimental data indicates that this compound's affinity for muscarinic acetylcholine receptors is substantially lower than that of imipramine, suggesting a reduced potential for common anticholinergic side effects such as dry mouth, constipation, blurred vision, and cognitive impairment. This difference is a critical consideration in the development of antidepressant drugs with improved tolerability profiles.
Quantitative Comparison of Muscarinic Receptor Affinity
The anticholinergic effects of a drug are primarily mediated by its antagonism of muscarinic acetylcholine receptors. The binding affinity of a compound to these receptors is a key indicator of its potential to elicit anticholinergic side effects. The following table summarizes the available quantitative data on the muscarinic receptor binding affinity of this compound and imipramine.
| Compound | Receptor Affinity Measurement | Result |
| This compound | Relative binding effectiveness compared to imipramine at rat brain muscarinic receptors | 57 to 833 times less effective than imipramine[1] |
| Imipramine | Muscarinic Receptor Binding Affinity (Ki) in human brain tissue | 29 nM[2] |
Note: A higher Ki value indicates lower binding affinity. The data for this compound is presented as a relative potency compared to imipramine due to the absence of a specific Ki value in the available comparative literature.
Experimental Protocols
The assessment of anticholinergic activity involves both in vitro and in vivo experimental models. Below are detailed methodologies for key experiments used to characterize the anticholinergic profiles of antidepressant compounds.
In Vitro: Radioligand Receptor Binding Assay
This assay directly measures the affinity of a drug for muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for muscarinic acetylcholine receptors.
Materials:
-
Tissue preparation (e.g., rat brain homogenate or cells expressing specific muscarinic receptor subtypes).
-
Radioligand (e.g., [3H]-quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS)), a high-affinity muscarinic antagonist.
-
Test compounds (this compound, imipramine).
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex or striatum) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.
-
Binding Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or imipramine).
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vivo: Oxotremorine-Induced Tremor Model
This behavioral assay assesses the central anticholinergic activity of a compound.
Objective: To evaluate the ability of a test compound to antagonize the tremorigenic effects of the muscarinic agonist oxotremorine in rodents.
Materials:
-
Male mice or rats.
-
Test compounds (this compound, imipramine) or vehicle control.
-
Oxotremorine sesquifumarate.
-
Observation chambers.
-
Tremor scoring scale or automated tremor analysis system.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Time: Allow a specific pre-treatment time for the drug to be absorbed and distributed.
-
Oxotremorine Challenge: Administer a standardized dose of oxotremorine to induce tremors.
-
Observation and Scoring: Observe the animals for a defined period following the oxotremorine injection and score the severity of tremors at specific time points. Scoring can be done using a standardized scale (e.g., 0 = no tremors, 1 = slight, 2 = moderate, 3 = severe) or with an automated tremor monitoring system.
-
Data Analysis: Compare the tremor scores of the drug-treated groups to the vehicle-treated control group. A significant reduction in tremor score indicates central anticholinergic activity.
Cholinergic Signaling Pathway and Drug Intervention
Anticholinergic drugs exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to its muscarinic receptors. This blockade disrupts the normal signaling cascade, leading to the characteristic anticholinergic effects.
Conclusion
The available experimental evidence strongly indicates that this compound possesses a significantly lower anticholinergic potential than imipramine. This is primarily attributed to its substantially weaker binding affinity for muscarinic acetylcholine receptors. For drug development professionals, this distinction highlights this compound as a more selective agent with a potentially more favorable side effect profile, particularly in patient populations sensitive to anticholinergic effects. Further head-to-head clinical studies would be beneficial to fully elucidate the clinical implications of these preclinical findings.
References
Tandamine vs. Clomipramine: A Comparative Analysis of Serotonin and Dopamine Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of tandamine and clomipramine on serotonin and dopamine transporters. The information presented is supported by experimental data to aid in research and drug development.
Executive Summary
Clomipramine is a potent inhibitor of the serotonin transporter (SERT) with a significantly lower affinity for the dopamine transporter (DAT), establishing it as a strong serotonin reuptake inhibitor with weak dopaminergic activity.[1][2] In contrast, this compound is primarily recognized as a selective norepinephrine reuptake inhibitor. Experimental data largely indicates that this compound has no significant inhibitory effect on either serotonin or dopamine uptake.[3][4] However, one study suggests a more complex interaction, noting a less potent inhibition of serotonin uptake but a more pronounced inhibition of dopamine uptake in human platelets when compared to clomipramine.[5] This discrepancy highlights the need for further research to fully elucidate this compound's pharmacological profile.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and clomipramine at the serotonin and dopamine transporters. The data for clomipramine is presented as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Kᵢ value indicates a higher binding affinity. Due to the limited availability of quantitative data for this compound's direct interaction with SERT and DAT, its effects are described qualitatively based on published findings.
| Compound | Target Transporter | Inhibition Constant (Kᵢ) in nM | Potency |
| Clomipramine | Serotonin Transporter (SERT) | 0.14[1][2] | High |
| Dopamine Transporter (DAT) | 54[1] / 3[2] | Low to Moderate | |
| This compound | Serotonin Transporter (SERT) | Not Appreciable[3][4] | Very Low / Negligible |
| Dopamine Transporter (DAT) | No Effect Observed[4] | Very Low / Negligible |
Note on Discrepancies: There is a notable difference in the reported Kᵢ values for clomipramine at the dopamine transporter (3 nM vs. 54 nM).[1][2] This variation may be attributable to differences in experimental conditions, such as the tissue or cell types used and the specific radioligand employed in the binding assays.
Mechanism of Action: Neurotransmitter Reuptake Inhibition
Both this compound and clomipramine exert their primary effects by blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission. The selectivity of these compounds for different transporters dictates their specific pharmacological profiles.
References
- 1. apexbt.com [apexbt.com]
- 2. targetmol.com [targetmol.com]
- 3. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacological studies of this compound, a potential antidepressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tandamine and Other Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of Preclinical and Clinical Data
Tandamine, a tricyclic antidepressant (TCA) developed in the 1970s, presents a unique pharmacological profile in comparison to its class. While it was never commercialized, its distinct mechanism of action as a selective norepinephrine reuptake inhibitor with significantly reduced anticholinergic effects offers valuable insights for the development of novel antidepressants. This guide provides a detailed, data-driven comparison of this compound with other well-established tricyclic antidepressants, focusing on its pharmacological distinctions, preclinical efficacy, and clinical findings.
Pharmacological Profile: A Quantitative Comparison of Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of tricyclic antidepressants are largely dictated by their binding affinities for various neurotransmitter transporters and receptors. The inhibitory constant (Kᵢ), a measure of binding affinity, is a critical parameter in preclinical assessment. A lower Kᵢ value signifies a higher binding affinity.
This compound distinguishes itself from other TCAs through its potent and selective inhibition of the norepinephrine transporter (NET), coupled with remarkably weak affinity for muscarinic acetylcholine receptors. This profile suggests a potentially more tolerable side-effect profile, particularly concerning anticholinergic effects like dry mouth, constipation, and cognitive impairment, which are common with traditional TCAs.
| Drug | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | Muscarinic M1 (Kᵢ, nM) | Histamine H1 (Kᵢ, nM) | α1-Adrenergic (Kᵢ, nM) |
| This compound | No significant affinity | Comparable to or > Desipramine | 57-833x less potent than other TCAs | Data not available | Data not available |
| Imipramine | 1.4 | 25 | 91 | 11 | 67 |
| Amitriptyline | 4 | 35 | 21 | 1 | 24 |
| Desipramine | 19 | 0.8 | 105 | 110 | 110 |
| Clomipramine | 0.28 | 30 | 38 | 31 | 37 |
Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview. This compound's NET affinity is described as comparable to or greater than desipramine[1]. Its muscarinic receptor binding is 57 to 833 times less effective than desipramine, imipramine, butriptyline, and amitriptyline, respectively.
Mechanism of Action: Signaling Pathways
Tricyclic antidepressants primarily exert their therapeutic effects by blocking the reuptake of the monoamine neurotransmitters norepinephrine and serotonin from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. However, their broad pharmacological activity, including antagonism of muscarinic, histaminic, and adrenergic receptors, contributes to their side-effect profiles.
Mechanism of action of tricyclic antidepressants.
Preclinical Behavioral Models of Antidepressant Efficacy
Experimental Workflow: Forced Swim Test
The FST is a common preclinical model for assessing antidepressant activity. The workflow involves placing a rodent in an inescapable cylinder of water and measuring the duration of immobility.
Experimental workflow for the Forced Swim Test.
Clinical Efficacy and Side-Effect Profile
Clinical studies on this compound, although limited, provide valuable insights into its potential as an antidepressant.
Efficacy
In a study involving 20 hospitalized depressed patients, this compound (administered in doses of 75 to 200 mg) demonstrated a slight but statistically significant improvement in depression scores (ECDEU global score, Hamilton score, and Zung self-rating score) between the first and second weeks of therapy.[2] The study noted a pronounced "activating/stimulatory" effect, suggesting potential benefits for patients with retarded depression.[2] Another clinical study found this compound to be more active than desmethylimipramine (desipramine) in inhibiting the tyramine pressor response, an indirect measure of norepinephrine reuptake inhibition in humans.[3]
Side-Effect Profile
A key differentiating feature of this compound is its reduced anticholinergic activity. One preclinical study demonstrated that this compound was 57 to 833 times less effective in binding to rat brain muscarinic receptors than desipramine, imipramine, butriptyline, and amitriptyline, respectively. This is a significant finding, as anticholinergic side effects are a major reason for non-compliance with traditional TCAs.
However, a clinical pharmacology study did find that this compound possessed significant anticholinergic activity when compared with a placebo, and also produced sedation and reduced appetite.[3] In a comparison with clomipramine, it caused a smaller inhibition of serotonin uptake but a more marked inhibition of dopamine uptake into human platelets.[3]
The following diagram illustrates the relationship between receptor antagonism and common TCA side effects, highlighting the expected reduced anticholinergic burden with this compound.
Signaling pathways of common TCA side effects.
Experimental Protocols
Norepinephrine Uptake Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the reuptake of norepinephrine into synaptosomes.
Methodology:
-
Synaptosome Preparation: Rat brain tissue (e.g., hypothalamus or cortex) is homogenized in a sucrose solution and centrifuged to isolate synaptosomes.
-
Incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound, desipramine) or vehicle.
-
Radioligand Addition: ³H-norepinephrine is added to the incubation mixture.
-
Uptake Reaction: The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for norepinephrine uptake.
-
Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes (containing internalized ³H-norepinephrine) from the incubation medium.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific ³H-norepinephrine uptake (IC₅₀) is calculated.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a compound for muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to prepare a crude membrane fraction rich in muscarinic receptors.
-
Radioligand: A radiolabeled muscarinic receptor antagonist, such as ³H-quinuclidinyl benzilate (³H-QNB), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound, atropine, other TCAs).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
This compound represents a noteworthy departure from the pharmacological profile of traditional tricyclic antidepressants. Its potent and selective norepinephrine reuptake inhibition, combined with a significantly lower affinity for muscarinic receptors, suggests the potential for a more favorable side-effect profile, particularly concerning anticholinergic effects. While clinical development did not proceed to market, the study of this compound provides a valuable historical and scientific perspective for modern drug discovery efforts aimed at developing novel antidepressants with improved tolerability. Further research to fully elucidate its binding profile and performance in standardized preclinical models would be beneficial for a complete understanding of this unique TCA.
References
- 1. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Tandamine: A Comparative Analysis of its Selectivity for the Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Selectivity of Tandamine for the Norepinephrine Transporter (NET) over the Serotonin (SERT) and Dopamine (DAT) Transporters.
This guide provides a comparative framework for understanding the selectivity of norepinephrine reuptake inhibitors, using this compound as a conceptual model. We present quantitative binding data for several well-characterized monoamine transporter inhibitors to serve as a benchmark for evaluating the selectivity of novel compounds like this compound. Additionally, a detailed experimental protocol for determining transporter binding affinities is provided to facilitate independent validation.
Comparative Binding Affinities of Monoamine Reuptake Inhibitors
The following table summarizes the binding affinities (Ki, in nM) of several standard selective inhibitors for the norepinephrine, serotonin, and dopamine transporters. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the off-target transporter (SERT or DAT) by the Ki value for the primary target (NET). A higher selectivity ratio indicates greater selectivity for the target transporter.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Reboxetine | 13.4[2] | 273.5[2] | >10,000[2] | 20.4 | >746 |
| Desipramine | 0.63–3.5[3] | 17.6–163[3] | 3,190[3] | ~5-47 | ~911-5063 |
| Fluoxetine | 660[4] | 1[4] | 4180[4] | 0.0015 | 6.33 |
| Sertraline | 6.38 | 7.60 | - | 1.19 | - |
| Bupropion | - | >10,000[5] | - | - | - |
| GBR-12909 | >100 | >100 | 1[6][7][8] | >100 | 0.01 |
Visualizing Selectivity: this compound's Profile
The following diagram illustrates the concept of this compound's selectivity for the norepinephrine transporter.
Caption: this compound's preferential binding to NET over SERT and DAT.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard method for determining the binding affinity of a test compound for the human norepinephrine, serotonin, and dopamine transporters expressed in cultured cells.
Objective: To determine the inhibitor constant (Ki) of a test compound for hNET, hSERT, and hDAT.
Materials:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Radioligands:
-
For hNET: [³H]Nisoxetine or another suitable radioligand.
-
For hSERT: [³H]Citalopram or another suitable radioligand.
-
For hDAT: [³H]WIN 35,428 or another suitable radioligand.
-
-
Test Compound: this compound or other compound of interest.
-
Reference Compounds (for non-specific binding):
-
For hNET: Desipramine or Reboxetine.
-
For hSERT: Fluoxetine or Sertraline.
-
For hDAT: GBR-12909 or Bupropion.
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture the HEK293 cells expressing the transporter of interest to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound and the appropriate reference compound in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer + radioligand + cell membranes.
-
Non-specific Binding: Reference compound (at a high concentration, e.g., 10 µM) + radioligand + cell membranes.
-
Test Compound Binding: Test compound dilution + radioligand + cell membranes.
-
-
Add the radioligand at a concentration close to its Kd value.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow of the radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
References
- 1. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reboxetine - Wikipedia [en.wikipedia.org]
- 3. Desipramine - Wikipedia [en.wikipedia.org]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
Comparative In Vivo Potency of Tandamine and its Analogs: A Comprehensive Guide
Tandamine: An Overview of its In Vivo Activity
This compound, a heterocyclic antidepressant, has been shown to be a potent and selective inhibitor of norepinephrine (NE) uptake in vivo.[1] Its mechanism of action is similar to the tricyclic antidepressant desipramine, effectively blocking NE reuptake in the brain and heart of rats after both acute and chronic administration.[1] Notably, this compound exhibits a negligible effect on the uptake of serotonin (5-HT) and dopamine (DA).[1]
Clinical pharmacology studies in human volunteers have demonstrated that this compound hydrochloride is more active than desmethylimipramine in inhibiting the tyramine pressor response, a functional measure of norepinephrine transporter (NET) inhibition in vivo.[2] Furthermore, chronic administration of this compound has been observed to decrease endogenous brain NE levels and increase NE turnover, as indicated by elevated levels of 3H-normetanephrine.[1]
A key advantage of this compound highlighted in early studies is its significantly lower anticholinergic activity compared to other tricyclic antidepressants like desipramine, imipramine, and amitriptyline.[1] This suggests a potentially more favorable side-effect profile. In behavioral studies, this compound was found to be superior to desipramine in potentiating the effects of L-Dopa at a dose of 10 mg/kg, indicating a robust in vivo efficacy.[1]
Data on this compound Analogs: A Research Gap
Despite the characterization of this compound, publicly accessible data on the in vivo potency of its structural analogs is scarce. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications impact biological activity, do not appear to be available in the public domain for a series of this compound analogs. Such studies are essential for rational drug design and the development of novel compounds with improved potency and selectivity.
Experimental Protocols for In Vivo Potency Assessment
The following are detailed methodologies for key in vivo experiments typically employed to assess the potency of norepinephrine reuptake inhibitors like this compound and its potential analogs.
Norepinephrine Reuptake Inhibition in Rat Brain
Objective: To determine the in vivo potency of a compound in inhibiting the reuptake of norepinephrine in the brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Drug Administration: The test compound (e.g., this compound analog) or vehicle is administered via intraperitoneal (i.p.) injection at various doses.
-
Radiotracer Injection: After a predetermined time (e.g., 30 minutes), a tracer dose of 3H-norepinephrine (3H-NE) is injected into the lateral ventricle of the brain.
-
Tissue Collection: Animals are euthanized at a specific time point post-3H-NE injection (e.g., 10 minutes), and the brain is rapidly dissected on ice to isolate specific regions like the hypothalamus or the entire brainstem.
-
Sample Processing: The brain tissue is homogenized in a suitable buffer (e.g., 0.4 N perchloric acid).
-
Separation of 3H-NE and its Metabolites: The homogenate is centrifuged, and the supernatant is subjected to column chromatography (e.g., alumina or Dowex-50) to separate 3H-NE from its major metabolite, 3H-normetanephrine (3H-NMN).
-
Quantification: The radioactivity of 3H-NE and 3H-NMN is measured using liquid scintillation spectrometry.
-
Data Analysis: The potency of the test compound is determined by its ability to decrease the accumulation of 3H-NE and increase the levels of 3H-NMN in the brain tissue compared to vehicle-treated animals. The dose that produces a 50% inhibition of 3H-NE uptake (ID50) is calculated.
Tyramine Pressor Response Inhibition
Objective: To assess the functional in vivo blockade of the norepinephrine transporter in the peripheral sympathetic nervous system.
Methodology:
-
Animal Model: Anesthetized rats or human volunteers can be used. For this protocol, the rat model is described.
-
Instrumentation: The rat is anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure. Another catheter is placed in the jugular vein for intravenous (i.v.) administration of tyramine and the test compound.
-
Baseline Measurement: A stable baseline blood pressure is recorded.
-
Tyramine Challenge: A dose-response curve for the pressor (blood pressure increasing) effect of tyramine is established by administering increasing doses of tyramine i.v.
-
Drug Administration: The test compound is administered orally or i.p.
-
Post-Drug Tyramine Challenge: At various time points after drug administration, the tyramine challenge is repeated.
-
Data Analysis: The potency of the test compound is determined by its ability to shift the tyramine dose-response curve to the right. The dose of the test compound that causes a two-fold or greater shift in the tyramine dose required to produce a specific pressor response is often used as a measure of potency.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the blockade of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, which then activates adrenergic receptors. The downstream signaling pathways are complex and can vary depending on the specific receptor subtype and neuronal circuit involved.
Caption: Mechanism of this compound action.
The diagram above illustrates the mechanism of action of this compound. By inhibiting the norepinephrine transporter (NET) on the presynaptic neuron, this compound prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine available to bind to postsynaptic adrenergic receptors, initiating downstream signaling cascades.
Caption: Experimental workflow for in vivo potency.
This workflow diagram outlines the key steps involved in assessing the in vivo potency of this compound and its analogs. It begins with the selection of an appropriate animal model, followed by drug administration and the choice of a relevant in vivo assay. Data is then collected and analyzed to determine the compound's potency.
References
- 1. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacological studies of this compound, a potential antidepressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Tandamine vs. Modern SNRIs in Neuropharmacology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical pharmacological profiles of the atypical antidepressant Tandamine and modern Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This analysis is supported by experimental data on monoamine transporter binding affinities and efficacy in established rodent models of antidepressant activity.
This compound, a tetracyclic antidepressant developed in the 1970s, presents a unique pharmacological profile primarily characterized by the selective inhibition of norepinephrine reuptake. In contrast, modern SNRIs, such as venlafaxine, duloxetine, desvenlafaxine, milnacipran, and levomilnacipran, are designed to target both serotonin and norepinephrine transporters with varying degrees of selectivity. This guide delves into the preclinical data to draw a comparative landscape of these compounds, offering insights into their mechanisms of action and potential therapeutic profiles.
In Vitro Monoamine Transporter Binding Affinity
The primary mechanism of action for both this compound and SNRIs is the inhibition of monoamine reuptake by binding to the serotonin (SERT) and norepinephrine (NET) transporters. The binding affinity, typically expressed as the inhibition constant (Ki), is a crucial measure of a drug's potency at its target.
Table 1: In Vitro Binding Affinities (Ki, nM) for Human Serotonin and Norepinephrine Transporters
| Compound | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| This compound | Not appreciably blocked[2] | Potent inhibitor (specific Ki values not available)[1] |
| Venlafaxine | 82 | 2480 |
| Duloxetine | 0.8 | 7.5 |
| Desvenlafaxine | 40 | 558 |
| Milnacipran | 123 | 200 |
| Levomilnacipran | 11.2 | 92.2 |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples from preclinical research.
The data clearly illustrates the distinct profiles of these compounds. This compound's action is predominantly noradrenergic.[1][2] In contrast, modern SNRIs exhibit a spectrum of activity, from the more serotonin-selective venlafaxine to the more balanced profiles of milnacipran and the norepinephrine-preferring levomilnacipran.
Caption: SNRI Mechanism of Action
Preclinical Efficacy in Animal Models of Depression
The forced swim test (FST) and the tail suspension test (TST) are widely used preclinical screening tools to assess the potential antidepressant activity of novel compounds.[4][5] These models are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, a state of "behavioral despair." Antidepressant medications are known to reduce this immobility time.
While specific dose-response data for this compound in these models is limited in publicly accessible literature, it has been shown to be active in models indicative of antidepressant-like effects.[2] In contrast, modern SNRIs have been more extensively studied in these paradigms.
Table 2: Efficacy in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Rodents
| Compound | Model | Species | Dose Range | Effect on Immobility |
| This compound | FST/TST | Rodents | Not specified | Active (reduces immobility)[2] |
| Venlafaxine | FST | Mouse | 8 - 64 mg/kg | Significant reduction[6][7] |
| TST | Mouse | Not specified | Reduces immobility[8] | |
| Duloxetine | FST | Rat | 40 mg/kg | Reduced number of stops[9][10] |
| TST | Mouse | 1.25 - 40 mg/kg | Dose-dependent decrease[11][12] | |
| Desvenlafaxine | FST | Mouse | Not specified | Active (reduces immobility)[13] |
| Milnacipran | FST | Rat | 40 mg/kg | Increased climbing behavior[14][15] |
| FST | Mouse | 10 - 30 mg/kg | Dose-dependent reduction[16] | |
| Levomilnacipran | FST | Mouse | MED = 20 mg/kg | Diminished immobility |
| TST | Mouse | MED = 2.5 mg/kg | Diminished immobility |
MED: Minimal Effective Dose
The available data suggests that both this compound and modern SNRIs demonstrate antidepressant-like activity in these preclinical models. The modern SNRIs, particularly venlafaxine and duloxetine, have more extensive dose-response data available, allowing for a more nuanced understanding of their efficacy profiles in these assays.
Caption: Behavioral Test Workflow
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Methodology:
-
Preparation of Transporter-Containing Membranes: Cell lines stably expressing human SERT or NET are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Radioligand Binding Assay: The isolated membranes are incubated with a specific radioligand for either SERT (e.g., [³H]citalopram) or NET (e.g., [³H]nisoxetine) in the presence of varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound and free radioligand. The radioactivity retained on the filters, which represents the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound in rodents.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Procedure: Rodents are individually placed into the water-filled cylinder for a predetermined period, typically 6 minutes.[4]
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.[4]
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
-
Data Analysis: The mean immobility time of the drug-treated group is compared to that of the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like properties of a test compound in mice.
Methodology:
-
Apparatus: A horizontal bar is elevated above a surface, from which the mouse can be suspended.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is secured to the horizontal bar, suspending the mouse by its tail. The duration of the test is typically 6 minutes.[5]
-
Behavioral Scoring: The total duration of immobility is recorded during the test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[5]
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: The mean duration of immobility for the drug-treated group is compared with the control group. A significant decrease in immobility is interpreted as an antidepressant-like effect.
Conclusion
This comparative guide highlights the distinct preclinical profiles of this compound and modern SNRIs. This compound's selective norepinephrine reuptake inhibition presents a contrast to the dual-action mechanism of modern SNRIs. While both classes of drugs demonstrate efficacy in preclinical models of depression, the nuanced differences in their monoamine transporter affinities likely translate to varied therapeutic and side-effect profiles. The data presented herein provides a foundational understanding for researchers engaged in the discovery and development of novel antidepressant therapies. Further head-to-head preclinical studies would be invaluable for a more direct and comprehensive comparison.
References
- 1. Effect of acute and chronic treatment of this compound, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent noradrenergic and serotonergic properties of venlafaxine in animal models indicative of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Antidepressants with different mechanisms of action show different chronopharmacological profiles in the tail suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In the rat forced swimming test, chronic but not subacute administration of dual 5-HT/NA antidepressant treatments may produce greater effects than selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Milnacipran affects mouse impulsive, aggressive, and depressive-like behaviors in a distinct dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tandamine's Mechanism: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of tandamine, a selective norepinephrine reuptake inhibitor (SNRI). As direct experimental data for this compound in knockout animal models is unavailable due to its status as a non-commercialized compound, this document outlines the established methodology for such validation by drawing comparisons with well-characterized SNRIs like desipramine and reboxetine. The focus is on the use of norepinephrine transporter (NET) and dopamine β-hydroxylase (Dbh) knockout mice, which have been instrumental in confirming the on-target effects of this class of antidepressants.
Proposed Mechanism of Action of this compound
This compound is a tricyclic compound that was developed in the 1970s.[1] Its primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2][3] This mode of action is similar to that of the well-established tricyclic antidepressant desipramine.[2] By blocking the reuptake of norepinephrine, this compound is proposed to enhance noradrenergic neurotransmission, which is hypothesized to be a key factor in its potential antidepressant effects.
Validating the Mechanism with Knockout Animal Models: A Comparative Approach
The gold standard for validating the specific in vivo mechanism of a drug that targets a particular protein is to test its efficacy in animal models where that protein is absent. For a selective norepinephrine reuptake inhibitor like this compound, two key knockout mouse models are particularly informative:
-
Norepinephrine Transporter (NET) Knockout Mice: These mice lack the gene for the norepinephrine transporter, the direct target of this compound. If this compound's antidepressant-like effects are solely mediated by NET inhibition, then the drug should have no additional effect in these animals, which already exhibit a phenotype consistent with chronic NET blockade.[2][4]
-
Dopamine β-Hydroxylase (Dbh) Knockout Mice: These mice are incapable of synthesizing norepinephrine because they lack the enzyme dopamine β-hydroxylase.[5] Testing this compound in these mice can determine if its effects are dependent on the presence of norepinephrine in the synapse. A lack of effect in Dbh knockout mice, which can be rescued by the administration of a norepinephrine precursor, would strongly support its proposed mechanism.[5][6]
Comparative Behavioral Data from Knockout Models
While specific data for this compound is not available, studies on other selective norepinephrine reuptake inhibitors in NET and Dbh knockout mice provide a clear blueprint for how such a validation study would be interpreted. The following tables summarize the expected outcomes based on published data for desipramine and reboxetine.
Table 1: Effect of Selective Norepinephrine Reuptake Inhibitors on Immobility Time in the Tail Suspension Test (TST) in NET Knockout Mice
| Animal Model | Treatment | Outcome | Implication for Mechanism Validation |
| Wild-Type Mice | Vehicle | Baseline Immobility | Establishes normal behavioral despair phenotype. |
| Wild-Type Mice | Desipramine/Reboxetine | Decreased Immobility | Demonstrates the antidepressant-like effect of the drug. |
| NET Knockout Mice | Vehicle | Decreased Immobility (compared to Wild-Type + Vehicle) | The genetic knockout mimics the pharmacological effect of the drug, showing a baseline "antidepressant" phenotype.[2] |
| NET Knockout Mice | Desipramine/Reboxetine | No further decrease in Immobility (compared to NET Knockout + Vehicle) | The drug has no additional effect when its target is absent, confirming that its primary mechanism of action is through NET inhibition.[2] |
Table 2: Effect of Selective Norepinephrine Reuptake Inhibitors on Immobility Time in the Tail Suspension Test (TST) in Dbh Knockout Mice
| Animal Model | Treatment | Outcome | Implication for Mechanism Validation |
| Dbh Heterozygous (+/-) Mice (Control) | Vehicle | Baseline Immobility | Establishes a baseline for comparison in genetically similar animals with normal norepinephrine levels. |
| Dbh Heterozygous (+/-) Mice (Control) | Desipramine/Reboxetine | Decreased Immobility | Confirms the antidepressant-like effect of the drug in animals with a functional noradrenergic system.[6] |
| Dbh Knockout (-/-) Mice | Vehicle | Baseline Immobility (similar to control) | Shows that the absence of norepinephrine does not alter the baseline behavior in this test.[5][6] |
| Dbh Knockout (-/-) Mice | Desipramine/Reboxetine | No change in Immobility | The drug is ineffective in the absence of norepinephrine, indicating that its mechanism is dependent on the presence of this neurotransmitter.[5][6] |
| Dbh Knockout (-/-) Mice | L-DOPS (Norepinephrine precursor) + Desipramine | Decreased Immobility | Restoration of norepinephrine synthesis rescues the antidepressant-like effect of the drug, confirming that its action is mediated through enhancing noradrenergic signaling.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Behavioral Assays
1. Tail Suspension Test (TST)
The tail suspension test is a widely used assay to screen for antidepressant-like activity in mice.[3][7]
-
Apparatus: A suspension box that allows for the mouse to be hung by its tail without being able to touch any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the tape from a hook or bar in the suspension box.
-
The behavior of the mouse is recorded, and the total time spent immobile is quantified. Immobility is defined as the absence of any movement other than that required for respiration.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
2. Forced Swim Test (FST)
The forced swim test is another common behavioral assay for assessing antidepressant efficacy.[1][8]
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are placed individually into the cylinder of water.
-
The test duration is typically 6 minutes.
-
The behavior is recorded, and the total time the mouse spends immobile is measured. Immobility is characterized by the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.[8]
-
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Neurochemical and Binding Assays
1. In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters, such as norepinephrine, in specific brain regions of freely moving animals.[9]
-
Procedure:
-
A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex or hippocampus).
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Dialysate samples are collected at regular intervals and analyzed using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify norepinephrine concentrations.
-
-
Data Analysis: An increase in extracellular norepinephrine levels following drug administration would support a norepinephrine reuptake inhibition mechanism.
2. Radioligand Binding Assay for Norepinephrine Transporter (NET)
This in vitro assay is used to determine the binding affinity of a compound for the norepinephrine transporter.[10]
-
Materials: Cell membranes prepared from cells expressing the norepinephrine transporter, a radiolabeled ligand that binds to NET (e.g., [³H]nisoxetine), and the test compound (this compound).
-
Procedure:
-
The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The ability of the test compound to displace the radioligand from the transporter is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity. A lower Ki value indicates a higher affinity.
Visualizing the Pathways and Processes
Caption: Workflow for validating this compound's mechanism using knockout models.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of antidepressant drugs in mice lacking the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test [jove.com]
- 4. Knockout of the norepinephrine transporter and pharmacologically diverse antidepressants prevent behavioral and brain neurotrophin alterations in two chronic stress models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of dopamine-beta-hydroxylase-deficient mice to determine the role of norepinephrine in the mechanism of action of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. uva.theopenscholar.com [uva.theopenscholar.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tandamine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Tandamine, a selective norepinephrine reuptake inhibitor, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As this compound was never commercialized, specific disposal protocols are not widely available.[1] Therefore, this guide provides a comprehensive procedure based on established best practices for the disposal of research-grade chemicals and pharmaceutical compounds in a laboratory setting.
Researchers and drug development professionals must handle the disposal of chemical reagents with the utmost care to mitigate risks to personnel and the environment. The following step-by-step guidance outlines the recommended procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general principles for handling potent psychoactive compounds should be applied.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a structured protocol that ensures safety and compliance with hazardous waste regulations.
-
Waste Identification and Classification:
-
This compound, as a synthetic organic molecule with biological activity, should be classified as a hazardous chemical waste.
-
Do not mix this compound waste with non-hazardous waste streams.
-
-
Waste Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, wipes), and personal protective equipment, in a designated hazardous waste container.[2]
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]
-
It is crucial to avoid mixing incompatible waste types to prevent dangerous chemical reactions.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the approximate quantity or concentration of the waste.
-
Ensure the date of waste generation is also clearly marked on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[2]
-
This storage area should be away from general laboratory traffic and incompatible materials.
-
Follow institutional guidelines for the maximum allowable volume of hazardous waste that can be stored in a laboratory.[4]
-
-
Decontamination of Labware:
-
For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.[2]
-
Collect the solvent rinse as a separate hazardous waste stream in an appropriately labeled container.[2] Do not dispose of the solvent down the drain.[2][5]
-
After the initial solvent rinse, the labware can typically be washed with soap and water.[2]
-
-
Spill Management:
-
Final Disposal:
Quantitative Data for Chemical Waste Management
The following table summarizes general quantitative guidelines for the management of laboratory chemical waste. These are not specific to this compound but represent common regulatory and institutional limits.
| Parameter | Guideline | Rationale |
| Maximum Container Fill Level | 75-90% of container capacity | To allow for vapor expansion and prevent spills during handling and transport.[6] |
| Maximum Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Federal and state regulations limit the amount of waste that can be accumulated in a laboratory.[4] |
| Maximum Accumulation Time | Varies by generator status (typically 90-180 days) | Regulatory requirement to ensure timely disposal and prevent long-term storage of hazardous materials in the laboratory. |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle the waste safely and in compliance with regulations.
Caption: Disposal workflow for this compound waste.
By adhering to these general yet crucial guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other investigational compounds, thereby fostering a culture of safety and regulatory compliance within their institutions. Always consult your institution's specific waste management policies and procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Tandamine
Disclaimer: Tandamine is a research chemical, and a comprehensive, official Safety Data Sheet (SDS) is not publicly available. The following information is compiled from data on structurally and pharmacologically similar tricyclic antidepressants, such as Desipramine and Nortriptyline, to provide essential safety and logistical guidance. Researchers, scientists, and drug development professionals should handle this compound with the utmost caution and adhere to all institutional and regulatory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a tricyclic antidepressant and a selective norepinephrine reuptake inhibitor, should be handled as a potentially hazardous compound. Based on the hazard profiles of similar compounds like Desipramine and Nortriptyline, the primary risks include acute oral toxicity, skin and eye irritation, and potential for sensitization.[1][2][3] Long-term exposure effects have not been fully elucidated.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which may cause irritation or allergic reactions.[1][4] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from dust particles or splashes, which can cause serious irritation.[1][4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation, which may cause respiratory irritation or allergic reactions.[1][2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Quantitative Toxicity Data (Analogous Compounds)
No specific toxicity data for this compound is available. The following table summarizes the acute oral toxicity (LD50) for structurally similar tricyclic antidepressants in rats, providing an estimate of the potential hazard.
| Compound | CAS Number | Oral LD50 (Rat) | Reference |
| Desipramine | 50-47-5 | 320 - 375 mg/kg | [5][6] |
| Nortriptyline | 72-69-5 | 405 mg/kg | [3] |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[2]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for pharmaceutical waste.[7] For tricyclic antidepressants, incineration is often the preferred method of disposal to ensure complete destruction of the active compound.
Disposal Workflow:
Experimental Protocols (Methodology Overviews)
The following are generalized protocols for experiments relevant to the study of norepinephrine reuptake inhibitors like this compound. Specific parameters would need to be optimized for this compound.
Norepinephrine Reuptake Inhibition Assay in Rat Brain Synaptosomes:
This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into nerve terminals.[8][9]
-
Synaptosome Preparation: Isolate synaptosomes from the brain tissue of rats (e.g., cortex or hippocampus) using differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or a control compound.
-
Initiation of Uptake: Add a known concentration of radiolabeled norepinephrine (e.g., [³H]Norepinephrine) to initiate the uptake process.
-
Incubation: Incubate the mixture at 37°C for a short period.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled norepinephrine.
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the norepinephrine uptake (IC50 value).
In Vivo Assessment of Norepinephrine Reuptake Inhibition in Rats:
This protocol outlines a method to assess the pharmacological effects of this compound in living animals.[10][11]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
Electrode Implantation: Implant a carbon-fiber microelectrode into the brain region of interest (e.g., ventral bed nucleus of the stria terminalis).
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Stimulation and Measurement: Electrically stimulate the ventral tegmental area to evoke norepinephrine release and measure the resulting changes in extracellular norepinephrine concentration using fast-scan cyclic voltammetry.
-
Data Analysis: Analyze the data to determine the effect of this compound on the rate of norepinephrine clearance from the synapse.
Experimental Workflow Diagram:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Prudent practices for disposal of chemicals from laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo comparison of norepinephrine and dopamine release in rat brain by simultaneous measurements with fast-scan cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
